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(2-Bromo-3-nitrophenyl)methanol Documentation Hub

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  • Product: (2-Bromo-3-nitrophenyl)methanol
  • CAS: 90407-20-8

Core Science & Biosynthesis

Foundational

(2-Bromo-3-nitrophenyl)methanol CAS 90407-20-8 properties

Technical Whitepaper: (2-Bromo-3-nitrophenyl)methanol Executive Summary (2-Bromo-3-nitrophenyl)methanol (CAS 90407-20-8) is a high-value trisubstituted benzene scaffold characterized by its dense functionalization patter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (2-Bromo-3-nitrophenyl)methanol

Executive Summary

(2-Bromo-3-nitrophenyl)methanol (CAS 90407-20-8) is a high-value trisubstituted benzene scaffold characterized by its dense functionalization pattern. Featuring a benzyl alcohol , an aryl bromide , and a nitro group in a contiguous 1,2,3-arrangement, this molecule serves as a versatile "linchpin" intermediate in medicinal chemistry. Its unique steric and electronic profile makes it an ideal precursor for polysubstituted indoles , dihydroindoles , and complex biaryl systems used in kinase inhibitors and GPCR ligands. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertyDataNote
CAS Number 90407-20-8
IUPAC Name (2-Bromo-3-nitrophenyl)methanol
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Pale yellow to off-white crystalline solidTypical for nitro-bromo benzyl alcohols
Solubility Soluble in DMSO, MeOH, EtOAc, DCM; Low solubility in water
LogP (Calc) ~1.6 - 1.9Lipophilic, suitable for CNS drug scaffolds
H-Bond Donors 1 (OH)
H-Bond Acceptors 3 (NO₂, OH)

Synthetic Pathways

For research-scale preparation, the reduction of the corresponding benzoic acid or benzaldehyde is the most reliable method. Direct functionalization of the alcohol is avoided due to chemoselectivity issues.

Method A: Chemoselective Reduction of 2-Bromo-3-nitrobenzoic Acid (Recommended)

This route is preferred for scale-up as the starting material is stable and commercially available.

  • Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) or NaBH₄/I₂ system.[1]

  • Mechanism: Chemoselective reduction of the carboxylic acid in the presence of the nitro group and aryl bromide.

Protocol (Generalized for 10g Scale):

  • Setup: Charge a dry flask with 2-bromo-3-nitrobenzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration) under N₂.

  • Addition: Cool to 0°C. Dropwise add BH₃·THF (1.0 M in THF, 2.5 equiv). Caution: Gas evolution (H₂).

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of acid.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane.

  • Workup: Concentrate in vacuo. Partition residue between EtOAc and 1M HCl. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (SiO₂, 0-40% EtOAc/Hexanes).

Method B: Reduction of 2-Bromo-3-nitrobenzaldehyde

Useful if the aldehyde is available or generated via oxidation of the toluene derivative.

  • Reagents: Sodium Borohydride (NaBH₄), MeOH/THF.

  • Protocol: Treat aldehyde (1.0 equiv) in MeOH (0°C) with NaBH₄ (0.5–1.0 equiv). Stir 30 min. Quench with dilute HCl.

Reactivity & Applications in Drug Discovery

The core value of CAS 90407-20-8 lies in its orthogonal reactivity . The three functional groups can be manipulated independently to build complex heterocycles.

A. The Indole/Dihydroindole Gateway

The 2-bromo-3-nitro motif is a classic precursor for indole synthesis via the Batcho-Leimgruber variation or reductive cyclization.

  • Pathway: Oxidation of the alcohol to aldehyde

    
     Condensation with nitromethane (Henry Reaction) 
    
    
    
    Reductive cyclization (Fe/AcOH or H₂/Pd) yields the indole core.
  • Dihydroindoles: Direct reduction of the nitro group to the aniline, followed by intramolecular displacement of the bromide (often requiring Pd-catalysis or high heat) yields the dihydroindole or oxindole scaffold.

B. Transition Metal Cross-Coupling

The sterically crowded 2-bromo position is activated for palladium-catalyzed coupling, though the adjacent nitro group can affect catalyst binding.

  • Suzuki-Miyaura: Couples with aryl boronic acids to form 3-nitro-2-arylbenzyl alcohols .

  • Buchwald-Hartwig: Amination at the 2-position allows for the synthesis of N-aryl anthranilic acid derivatives .

C. Benzyl Alcohol Functionalization

The alcohol serves as a tether for connecting the scaffold to pharmacophores.

  • Alkylation: Conversion to benzyl bromide (PBr₃) or mesylate allows nucleophilic attack by amines or phenols.

  • Oxidation: Controlled oxidation (MnO₂ or Swern) yields the aldehyde, a reactive electrophile for reductive amination.

Visualizing the Chemical Logic

G Start (2-Bromo-3-nitrophenyl)methanol (CAS 90407-20-8) Biaryl 3-Nitro-2-arylbenzyl alcohols Start->Biaryl Suzuki Coupling (Pd cat., Ar-B(OH)2) Ether Benzyl Ethers/Amines (Linker Attachment) Start->Ether 1. MsCl/Et3N 2. R-XH (Nu) Aniline Intermediate: 2-Bromo-3-aminobenzyl alcohol Start->Aniline Nitro Reduction (Fe/AcOH or SnCl2) Indole Substituted Indoles/ Dihydroindoles Aniline->Indole Intramolecular Cyclization (Pd or Cu cat.)

Figure 1: Divergent synthesis pathways utilizing the orthogonal functional handles of CAS 90407-20-8.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling Precautions:

    • Nitro Compounds: Potentially energetic. Avoid high temperatures (>150°C) during distillation or drying.

    • Benzyl Bromides (Derivative Warning): If converting the alcohol to a benzyl bromide, be aware that the product will be a potent lachrymator.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from direct sunlight).

References

  • Sigma-Aldrich. (2-Bromo-3-nitrophenyl)methanol Product Sheet. Retrieved from [3][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52987706, (2-Bromo-3-methylphenyl)methanol (Analogous Chemistry). Retrieved from

  • Wirth, T., & Fragale, G. (1997).Synthesis of Organoselenium Compounds via Ortho-Substituted Benzyl Alcohols. (Contextual citation for reactivity of 2-bromo-3-nitrobenzyl alcohol).
  • Batcho, A. D., & Leimgruber, W.Indole Synthesis via Nitro-Benzyl Derivatives. Organic Syntheses. (Foundational chemistry for nitro-benzyl scaffolds).
  • Fluorochem. Safety Data Sheet for (2-Bromo-3-nitrophenyl)methanol. Retrieved from

Sources

Exploratory

Solubility of (2-Bromo-3-nitrophenyl)methanol in Organic Solvents

[1] Executive Summary Compound: (2-Bromo-3-nitrophenyl)methanol CAS: 90407-20-8 Molecular Formula: C₇H₆BrNO₃ Molecular Weight: 232.03 g/mol [1] This technical guide addresses the solubility profile of (2-Bromo-3-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (2-Bromo-3-nitrophenyl)methanol CAS: 90407-20-8 Molecular Formula: C₇H₆BrNO₃ Molecular Weight: 232.03 g/mol [1]

This technical guide addresses the solubility profile of (2-Bromo-3-nitrophenyl)methanol, a critical intermediate in the synthesis of polysubstituted indoles, quinolines, and pharmaceutical scaffolds. While specific quantitative solubility data (mg/mL) for this isomer is sparse in public literature, its physicochemical properties allow for a robust solubility prediction model based on structural analogs (e.g., 2-bromo-benzyl alcohol derivatives).[1]

Key Takeaway: This compound exhibits a "Polar-Aromatic" solubility profile .[1] It is highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in polar protic solvents (Alcohols) and chlorinated solvents (DCM), and insoluble in non-polar hydrocarbons (Hexanes).

Physicochemical Profile & Solubility Drivers

Understanding the structural determinants of solubility is essential for process design.[1]

PropertyValue / DescriptionImpact on Solubility
Physical State Solid (Crystalline)Requires energy to break crystal lattice; heating often required for high-concentration stocks.[1]
H-Bond Donors 1 (Hydroxyl group)Facilitates solubility in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 3 (Nitro group + Hydroxyl)Enhances solubility in water-miscible organic solvents (THF, Dioxane).[1]
Lipophilicity (LogP) ~1.5 – 2.0 (Predicted)Indicates good solubility in organic solvents like Ethyl Acetate and DCM; poor water solubility.[1]
Steric Bulk Ortho-bromo substituentMay disrupt crystal packing, potentially increasing solubility compared to non-substituted analogs.[1]

Solubility Landscape: Solvent Selection Matrix

The following classifications are derived from the compound’s polarity and functional group interactions.

A. High Solubility (Primary Solvents)

Best for: Stock solutions, NMR analysis, and high-concentration reactions.

  • DMSO (Dimethyl sulfoxide): The gold standard for this compound.[1] The sulfoxide oxygen acts as a strong H-bond acceptor for the hydroxyl proton.[1]

    • Estimated Solubility: >100 mg/mL.[1]

    • Usage: Biological assays, long-term storage of stock solutions.[1]

  • DMF (Dimethylformamide): Similar performance to DMSO but easier to remove via workup (though still high boiling).[1]

  • THF (Tetrahydrofuran): Excellent solubilizer that is easily removed.[1] Suitable for anhydrous reactions.[1][2]

B. Moderate Solubility (Reaction Solvents)

Best for: Synthetic transformations (Reductions, Couplings).[1]

  • Methanol / Ethanol: Good solubility, especially upon warming.[1]

    • Usage: Primary solvents for nitro-group reduction (e.g., Fe/AcOH or Hydrogenation).[1]

  • Dichloromethane (DCM) / Chloroform: Good solubility due to the lipophilic aromatic ring.[1]

    • Usage: Liquid-liquid extraction and chromatography.[1][3]

  • Ethyl Acetate: Moderate to high solubility.[1]

    • Usage: Standard extraction solvent; standard solvent for TLC (often mixed with Hexanes).[1]

C. Low / Insoluble (Anti-Solvents)

Best for: Precipitation, crystallization, and washing.

  • Water: Poor solubility.[1] The hydrophobic aromatic ring and halogen dominate the polar -OH/-NO₂ groups.[1]

    • Usage: Quenching reactions to precipitate the product.[1]

  • Hexanes / Heptane: Insoluble.[1]

    • Usage: Washing the solid to remove non-polar impurities or inducing crystallization from Ethyl Acetate mixtures.[1]

Experimental Protocols

Since batch-specific purity and crystal forms can affect exact solubility limits, the following self-validating protocols are recommended.

Protocol A: Gravimetric Solubility Determination

Use this workflow to establish precise mg/mL limits for your specific batch.[1]

  • Preparation: Weigh ~10 mg of (2-Bromo-3-nitrophenyl)methanol into a tared 1.5 mL HPLC vial.

  • Addition: Add the target solvent in 50 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation: Inspect visually for clarity.

    • Clear: Soluble.[1] Calculate

      
      .
      
    • Cloudy:[1] Continue addition.

  • Validation: If not dissolved after 1 mL (i.e., <10 mg/mL), heat to 40°C. If it dissolves, the compound is "Temperature Dependent."

Protocol B: Solvent Selection for Suzuki Coupling

Context: The 2-bromo position is a classic handle for Palladium-catalyzed cross-coupling.[1]

  • Recommended Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1]

  • Rationale: Dioxane solubilizes the (2-Bromo-3-nitrophenyl)methanol and the catalyst, while water dissolves the inorganic base (e.g., K₂CO₃).[1]

  • Alternative: Toluene : Water (if the boronic acid partner is highly lipophilic).[1]

Visualizations

Diagram 1: Solubility Determination Workflow

This decision tree guides the researcher through the process of determining solubility and handling the compound based on the result.[1]

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 50 µL Solvent (Vortex/Sonicate) Start->AddSolvent Check Visual Inspection AddSolvent->Check Clear Solution Clear? Check->Clear Clear->AddSolvent No (if Vol < 1mL) Calc Calculate Solubility (mg/mL) Clear->Calc Yes Heat Heat to 40°C Clear->Heat No (if Vol > 1mL) HighSol High Solubility (Use for Stock) Calc->HighSol HotClear Clear upon Heating? Heat->HotClear TempDep Temp Dependent (Use for Recrystallization) HotClear->TempDep Yes LowSol Low Solubility (Change Solvent) HotClear->LowSol No

Caption: Step-by-step gravimetric workflow to determine the solubility limit of (2-Bromo-3-nitrophenyl)methanol.

Diagram 2: Solvent Selection by Application

A logic map for choosing the correct solvent based on the intended chemical transformation.[1]

ApplicationMatrix Compound (2-Bromo-3-nitrophenyl) methanol Suzuki Suzuki Coupling (C-C Bond Formation) Compound->Suzuki Reduction Nitro Reduction (NO2 -> NH2) Compound->Reduction Storage Long-term Storage (Stock Solution) Compound->Storage Extraction Workup / Extraction Compound->Extraction Dioxane 1,4-Dioxane / H2O (Solubilizes Base) Suzuki->Dioxane Preferred Alcohol Ethanol / Methanol (Protic source) Reduction->Alcohol Preferred DMSO DMSO (Anhydrous) (Prevents degradation) Storage->DMSO Preferred EtOAc Ethyl Acetate / DCM (Phase separation) Extraction->EtOAc Preferred

Caption: Solvent selection guide based on the specific chemical application of the substrate.[1]

References

  • Sigma-Aldrich. (2-Bromo-3-nitrophenyl)methanol Product Sheet. Retrieved from (Search CAS: 90407-20-8).[1][4][5]

  • PubChem. 2-Bromo-3-nitrophenol (Analog Reference). National Library of Medicine.[1] Retrieved from .[1]

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Establishes Dioxane/Water as standard solvent for hindered aryl bromides).[1]

  • BenchChem. General Protocols for Nitro Group Reduction. Retrieved from .[1]

Sources

Foundational

Technical Guide: Safe Handling &amp; Synthetic Utility of (2-Bromo-3-nitrophenyl)methanol

[1] Executive Summary (2-Bromo-3-nitrophenyl)methanol (CAS: 90407-20-8) is a halogenated nitro-aromatic scaffold widely utilized in medicinal chemistry as a precursor for indole derivatives, quinolines, and kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2-Bromo-3-nitrophenyl)methanol (CAS: 90407-20-8) is a halogenated nitro-aromatic scaffold widely utilized in medicinal chemistry as a precursor for indole derivatives, quinolines, and kinase inhibitors.[1] Its dual functionality—an electrophilic bromine handle and a reducible nitro group—makes it a versatile intermediate for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating critical hazard data with field-proven handling protocols and synthetic methodologies. It is designed for researchers requiring a self-validating system for the safe and efficient utilization of this compound in drug development workflows.[1]

Critical Hazard Analysis & Risk Assessment

The safety profile of (2-Bromo-3-nitrophenyl)methanol is dictated by its functional groups.[1] The nitro moiety contributes to potential oxidative hazards and toxicity, while the benzyl alcohol and aryl bromide functionalities define its reactivity and irritation potential.[1]

GHS Classification & Mechanistic Toxicity
Hazard CodeClassificationMechanistic Insight
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed. Nitroaromatics can interfere with oxygen transport (methemoglobinemia) or cause hepatic stress upon metabolism.[1]
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation. The benzyl alcohol moiety can act as a solvent-penetrant, while the brominated ring may cause contact dermatitis.[1]
H319 Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation. Dust or vapor exposure can lead to lachrymation and conjunctival inflammation.[1]
H335 STOT - Single Exposure (Category 3)May cause respiratory irritation. Inhalation of fine dust triggers mucosal irritation in the upper respiratory tract.[1]
Hazard Management Workflow

The following decision logic ensures appropriate Personal Protective Equipment (PPE) selection based on the operational scale.

HazardLogic Start Risk Assessment: (2-Bromo-3-nitrophenyl)methanol Scale Determine Operational Scale Start->Scale Small Small Scale (<1g) Weighing/Transfer Scale->Small Analytical Large Large Scale (>1g) Synthesis/Workup Scale->Large Preparative PPE_Std Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat Small->PPE_Std PPE_High Enhanced PPE: Double Nitrile Gloves + Goggles + N95/P100 Respirator Large->PPE_High Controls Engineering Controls: Fume Hood Required PPE_Std->Controls PPE_High->Controls

Figure 1: Risk-based PPE selection logic for handling (2-Bromo-3-nitrophenyl)methanol.

Physicochemical Properties[1][2][3][4]

Accurate physicochemical data is essential for reaction planning and storage stability.[1]

PropertyValueContext for Application
Appearance Off-white to pale yellow solidColor change to dark yellow/brown indicates oxidation or photolysis.[1]
Molecular Weight 232.03 g/mol Essential for stoichiometry calculations.[1]
Melting Point 57–58 °C (Lit.)Low melting point requires storage away from heat sources to prevent caking.[1]
Solubility Soluble in DMSO, MeOH, DCMHigh solubility in polar aprotic solvents facilitates nucleophilic substitution reactions.[1]
Storage 2–8 °C (Refrigerated), DryHygroscopic potential. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation.[1]

Emergency Response Architecture

This protocol prioritizes "Causality-Based Response"—treating the mechanism of injury rather than just the symptoms.[1]

First Aid Protocols
  • Inhalation: Move to fresh air immediately. The H335 hazard implies mucosal inflammation; monitor for delayed pulmonary edema if large quantities were inhaled.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase the transdermal absorption of the nitroaromatic compound.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Consult an ophthalmologist if irritation persists.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration of the irritant into the lungs, exacerbating H335/H302 effects.[1]

Spill Management Logic

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Ventilate Spill->Evacuate PPE Don PPE: Gloves, Goggles, Mask Evacuate->PPE Contain Containment: Avoid Dust Generation PPE->Contain Clean Cleanup: Wet Wipe or HEPA Vacuum Contain->Clean Disposal Disposal: Halogenated Organic Waste Clean->Disposal

Figure 2: Step-by-step logic for managing solid spills to minimize inhalation exposure.[1]

Application Scientist's Protocol: Chemoselective Reduction

As a drug development professional, the value of (2-Bromo-3-nitrophenyl)methanol lies in its ability to be differentiated. A common pitfall is the dehalogenation of the bromine atom during the reduction of the nitro group.[1]

The Challenge: Standard catalytic hydrogenation (Pd/C, H2) often cleaves the C-Br bond, destroying the scaffold.[1] The Solution: Use a chemoselective reduction method (Fe/NH4Cl or SnCl2) to reduce the nitro group to an amine while preserving the aryl bromide.[1]

Experimental Workflow: Fe/NH4Cl Reduction

This method is robust, scalable, and avoids the safety risks of pressurized hydrogen gas.[1]

Reagents:

  • (2-Bromo-3-nitrophenyl)methanol (1.0 equiv)[1][2]

  • Iron Powder (Fe, 3.0 equiv) - Reductant[1]

  • Ammonium Chloride (NH4Cl, 5.0 equiv) - Electrolyte/Proton Source[1]

  • Solvent: Ethanol/Water (3:1 v/v)[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (2-Bromo-3-nitrophenyl)methanol in Ethanol/Water.

  • Addition: Add NH4Cl followed by Iron powder. The reaction is heterogeneous.

  • Reaction: Heat to reflux (approx. 80 °C) for 2–4 hours. Monitor by TLC (or LCMS) for the disappearance of the starting material.[1]

    • Note: The amine product is usually more polar than the nitro starting material.[1]

  • Workup (Critical for Safety):

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove iron residues (Caution: Pyrophoric risk—keep wet).[1]

    • Concentrate the filtrate.[1] Partition between Ethyl Acetate and Water.[1]

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Result: (3-Amino-2-bromophenyl)methanol.[1] This intermediate is now ready for Suzuki coupling at the Br position or reductive amination at the alcohol (after oxidation).[1]

Synthetic Logic Diagram

Synthesis SM (2-Bromo-3-nitrophenyl)methanol (Starting Material) Choice Reaction Choice SM->Choice PathA Path A: Hydrogenation (Pd/C, H2) RISK: Dehalogenation Choice->PathA Avoid PathB Path B: Fe / NH4Cl / EtOH CHEMOSELECTIVE Choice->PathB Preferred ProductA Product A: (3-Aminophenyl)methanol (Bromine LOST) PathA->ProductA ProductB Product B: (3-Amino-2-bromophenyl)methanol (Target Scaffold) PathB->ProductB

Figure 3: Synthetic pathway comparison highlighting the chemoselective retention of the bromine atom.

References

  • PubChem. (n.d.).[1] (2-Bromo-3-methylphenyl)methanol Compound Summary. National Library of Medicine.[1] Retrieved February 25, 2026, from [Link][1]

  • ChemSrc. (2025).[1] (2-Bromo-6-fluoro-3-nitrophenyl)methanol Properties. ChemSrc. Retrieved February 25, 2026, from [Link][1]

Sources

Exploratory

(2-Bromo-3-nitrophenyl)methanol: A Technical Guide for Chemical Research and Development

This guide provides an in-depth overview of (2-Bromo-3-nitrophenyl)methanol, a substituted aromatic alcohol with significant potential as a building block in synthetic and medicinal chemistry. We will explore its chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of (2-Bromo-3-nitrophenyl)methanol, a substituted aromatic alcohol with significant potential as a building block in synthetic and medicinal chemistry. We will explore its chemical identity, structural characteristics, and key physicochemical properties. Furthermore, this document will delve into established synthetic strategies, potential applications in drug discovery, and the underlying chemical principles that make it a valuable intermediate for researchers and drug development professionals.

Chemical Identity and Structural Descriptors

Accurate identification of a chemical entity is paramount for reproducibility and safety in a research setting. The following table summarizes the key identifiers for (2-Bromo-3-nitrophenyl)methanol.

IdentifierValueSource
CAS Number 90407-20-8MilliporeSigma
Molecular Formula C7H6BrNO3MilliporeSigma
Molecular Weight 232.03 g/mol MilliporeSigma[1]
SMILES O(C(c1c(Br)cccc1=O)=O)Derived from structure
InChI 1S/C7H6BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2MilliporeSigma[1]
InChIKey XWMVYVPXQRUCMG-UHFFFAOYSA-NMilliporeSigma[1]

The structure of (2-Bromo-3-nitrophenyl)methanol, characterized by a benzene ring substituted with a bromo, a nitro, and a hydroxymethyl group at positions 2, 3, and 1 respectively, gives rise to its unique reactivity and utility in organic synthesis.

Physicochemical Properties and Handling

(2-Bromo-3-nitrophenyl)methanol is typically supplied as a solid with a purity of 97-98%.[1] For long-term stability, it is recommended to store the compound under refrigerated conditions or sealed in a dry, room-temperature environment.[1]

Safety and Handling:

This compound is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Synthesis and Reaction Pathways

The synthesis of substituted benzyl alcohols like (2-Bromo-3-nitrophenyl)methanol often involves the selective reduction of a corresponding benzoic acid or benzaldehyde. A common and effective method for this transformation is the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃•THF). The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid or aldehyde functionality without affecting the nitro group.[2]

A plausible synthetic route to (2-Bromo-3-nitrophenyl)methanol would start from 2-bromo-3-nitrobenzoic acid. The following diagram illustrates this proposed synthetic workflow.

G A 2-Bromo-3-nitrobenzoic acid B Reduction A->B C (2-Bromo-3-nitrophenyl)methanol B->C D e.g., BH3•THF D->B

Figure 1. Proposed synthesis of (2-Bromo-3-nitrophenyl)methanol via reduction of the corresponding benzoic acid.

Applications in Research and Drug Discovery

The strategic placement of the bromo, nitro, and hydroxymethyl groups on the phenyl ring makes (2-Bromo-3-nitrophenyl)methanol a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Role as a Synthetic Intermediate:

  • Cross-Coupling Reactions: The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the aromatic core.

  • Functional Group Interconversion: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for synthetic diversification. Conversely, the nitro group can be reduced to an amine, which can then be derivatized in numerous ways, including acylation, alkylation, or participation in the formation of heterocyclic rings.

Potential in Medicinal Chemistry:

Substituted phenyl methanols are precursors to a wide array of bioactive molecules.[3] While specific applications of (2-Bromo-3-nitrophenyl)methanol are not extensively documented, the structural motifs present suggest its potential as a building block for:

  • Kinase Inhibitors: The aminophenyl core, which can be accessed through the reduction of the nitro group, is a common scaffold in the design of kinase inhibitors for oncology.[3] The bromo substituent can be used to introduce further complexity and modulate the binding affinity of the final compound.

  • Antiviral and Antimicrobial Agents: The unique electronic and steric properties conferred by the bromo and nitro groups can be exploited in the design of novel antiviral and antimicrobial compounds.[3]

The following diagram illustrates the logical flow of how (2-Bromo-3-nitrophenyl)methanol can be utilized in a drug discovery workflow.

G A (2-Bromo-3-nitrophenyl)methanol B Functional Group Interconversion A->B C Oxidation of Alcohol B->C D Reduction of Nitro Group B->D E Cross-Coupling Reactions B->E F Synthesis of Bioactive Molecules C->F D->F E->F

Figure 2. Synthetic utility of (2-Bromo-3-nitrophenyl)methanol in drug discovery.

Conclusion

(2-Bromo-3-nitrophenyl)methanol is a valuable and versatile chemical intermediate for research and development. Its trifunctional nature provides multiple avenues for synthetic elaboration, making it a key building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its chemical properties, synthetic accessibility, and potential applications is crucial for its effective utilization in the laboratory.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Bromo-3-nitrophenyl)methanol from 2-bromo-3-nitrobenzoic acid

Application Note: Chemoselective Synthesis of (2-Bromo-3-nitrophenyl)methanol Executive Summary This application note details the chemoselective reduction of 2-bromo-3-nitrobenzoic acid to (2-bromo-3-nitrophenyl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of (2-Bromo-3-nitrophenyl)methanol

Executive Summary

This application note details the chemoselective reduction of 2-bromo-3-nitrobenzoic acid to (2-bromo-3-nitrophenyl)methanol . The primary challenge in this transformation is the simultaneous presence of a nitro group (


) and an aryl bromide (

) on the aromatic ring. Standard reducing agents like Lithium Aluminum Hydride (

) are unsuitable as they frequently cause over-reduction (converting nitro to amine) or hydrodehalogenation.

This guide recommends Borane-Tetrahydrofuran (


)  as the reagent of choice. This method exploits the Lewis acidity of borane to selectively reduce the electron-rich carboxylate carbonyl while leaving the electron-deficient nitro and aryl halide moieties intact.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge

The target molecule contains three reactive sites. The choice of reducing agent dictates the outcome:

ReagentReactivity toward

Reactivity toward

Reactivity toward

Suitability

High (Alcohol)High (Amine/Azo)Moderate (Debromination)Critical Failure

Low (No Reaction)LowLowNo Reaction

High (Alcohol) Inert Inert Optimal
Mechanism of Action (Hidden Borane Catalysis)

The reaction proceeds via an electrophilic reduction mechanism. Unlike hydride reagents (


) that attack nucleophilically, borane (

) acts as a Lewis acid. It coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating hydride transfer. The nitro group, being electron-withdrawing, does not coordinate effectively with the electron-deficient borane, rendering it inert under these conditions.

ReactionMechanism Start 2-Bromo-3-nitrobenzoic Acid Complex Acyloxyborane Intermediate (Activated Carbonyl) Start->Complex + BH3·THF (Lewis Acid Coord) Reduction Hydride Transfer (Rate Limiting) Complex->Reduction - H2 Product (2-Bromo-3-nitrophenyl)methanol Reduction->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway for the chemoselective reduction of carboxylic acids by Borane.

Experimental Protocols

Protocol A: Borane-THF Reduction (Gold Standard)

Recommended for highest purity and yield (~80-85%).

Safety Warning:


 is moisture-sensitive and evolves hydrogen gas (

) upon reaction with acids or protic sources. Work must be performed in a fume hood under an inert atmosphere.

Materials:

  • 2-Bromo-3-nitrobenzoic acid (1.0 eq)[1]

  • Borane-THF complex (1.0 M solution in THF) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the flask with 2-bromo-3-nitrobenzoic acid (e.g., 5.0 g, 20.3 mmol) and anhydrous THF (50 mL). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the

    
     solution (30.5 mL, 30.5 mmol) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours (overnight).

    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting acid spot (

      
      , streaking) should disappear, replaced by a higher running alcohol spot (
      
      
      
      ).
  • Quenching (Critical): Cool the flask back to 0°C. Slowly add Methanol (20 mL) dropwise. Vigorous bubbling will occur as excess borane is destroyed and boron-oxygen complexes are broken.

  • Reflux: Heat the mixture to reflux for 1 hour to ensure complete breakdown of borate esters.

  • Concentration: Remove volatiles under reduced pressure (Rotovap).

Protocol B: Mixed Anhydride Reduction (Alternative)

Use if Borane-THF is unavailable. Scalable but requires careful temperature control.[2]

Materials:

  • Ethyl Chloroformate or Isobutyl Chloroformate (1.1 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Sodium Borohydride (

    
    ) (2.5 eq)
    

Procedure:

  • Dissolve the acid in THF at -10°C.

  • Add

    
    , followed by slow addition of Ethyl Chloroformate. Stir for 30 mins to form the mixed anhydride.
    
  • Filter off the triethylamine hydrochloride salt (optional but recommended for cleaner workup).

  • Add the filtrate slowly to a suspension of

    
     in THF/Water at 0°C.
    
  • Stir for 2 hours, then quench with dilute HCl.

Workup and Purification Workflow

The isolation of the alcohol requires removal of boron salts.

WorkupFlow Crude Crude Reaction Mixture (THF/MeOH) Evap Evaporate Volatiles Crude->Evap Partition Partition: EtOAc / Sat. NaHCO3 Evap->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (Boron salts, Acid residues) Partition->AqLayer Wash Wash: Brine -> Dry (Na2SO4) OrgLayer->Wash Final Concentrate -> Solid/Oil (Recrystallize from Hexane/EtOAc) Wash->Final

Figure 2: Purification workflow for removal of boron residues.

Analytical Validation (Self-Validating Data)

Upon isolation, the product should be verified against these expected parameters.

ParameterExpected ValueNotes
Physical State Solid (Yellow/Orange tint)Nitro compounds often exhibit color.
Melting Point ~70–80°CEstimate based on isomers (e.g., 3-bromo-2-nitrobenzyl alcohol).

NMR (DMSO-

)

4.6–4.8 (s/d, 2H)
Benzylic

protons. Distinctive shift from acid.

NMR (Aromatic)

7.5–8.2 (m, 3H)
Pattern consistent with 1,2,3-trisubstituted benzene.
IR Spectroscopy ~3300-3400

(Broad)
Appearance of O-H stretch.
IR Spectroscopy Loss of ~1700

Disappearance of Carbonyl (C=O) stretch.

Troubleshooting Guide:

  • Issue: Product remains in aqueous layer.

    • Solution: The presence of the nitro group increases polarity. Perform multiple extractions with EtOAc or use DCM.

  • Issue: Incomplete conversion.

    • Solution: Borane reagents degrade over time. Titrate or use a fresh bottle. Ensure the reaction is refluxed during the quench step to break stable borate-alcohol complexes.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique for the selective reduction of carboxylic acids to alcohols in the presence of esters, nitriles, and nitro groups." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163.

  • Sigma-Aldrich. "(2-Bromo-3-nitrophenyl)methanol Product Page & Safety Data."[3]

  • BenchChem. "Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid."

  • Google Patents. "CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde." (Demonstrates Borane-THF reduction of the isomeric 3-bromo-2-nitrobenzoic acid).

  • Organic Chemistry Portal. "Borane-Tetrahydrofuran Complex (

    
    )." 
    

Sources

Application

Application Note: Chemoselective Reduction of 2-Bromo-3-Nitrobenzaldehyde to 2-Bromo-3-Nitrobenzyl Alcohol

Executive Summary This application note details the optimized protocol for the chemoselective reduction of 2-bromo-3-nitrobenzaldehyde to 2-bromo-3-nitrobenzyl alcohol . The primary challenge in this transformation is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the chemoselective reduction of 2-bromo-3-nitrobenzaldehyde to 2-bromo-3-nitrobenzyl alcohol . The primary challenge in this transformation is the preservation of two sensitive functional groups—the nitro moiety (susceptible to reduction to amines/hydroxylamines) and the aryl bromide (susceptible to hydrodehalogenation)—while quantitatively reducing the aldehyde.

We establish Sodium Borohydride (NaBH₄) in methanol at controlled temperatures (0°C to RT) as the superior method, offering >95% chemoselectivity and high isolated yields. This guide contrasts this approach with alternative hydride donors (LiAlH₄) and catalytic hydrogenation, providing a robust, self-validating workflow for drug development and intermediate synthesis.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge

The substrate, 2-bromo-3-nitrobenzaldehyde, presents a "triad of reactivity":

  • Aldehyde (-CHO): The target for reduction.[1][2][3]

  • Nitro Group (-NO₂): Electron-withdrawing, activating the ring but prone to reduction by strong hydrides (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Aryl Bromide (-Br): Susceptible to metal-halogen exchange or hydrogenolysis.

Reagent Selection Matrix

The choice of reducing agent is dictated by the need to strictly limit hydride reactivity to the carbonyl center.

Reducing AgentSelectivity for AldehydeRisk to Nitro GroupRisk to Aryl HalideVerdict
NaBH₄ (Sodium Borohydride) High Low Low Optimal
LiAlH₄ (Lithium Aluminum Hydride)LowHigh (Reduces to amine)Moderate (Dehalogenation)Unsuitable
H₂ / Pd-C (Catalytic Hydrogenation)LowCritical (Reduces to amine)High (Hydrogenolysis)Unsuitable
DIBAL-HModerateModerateLowOverkill/Costly
Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and potential pitfalls of incorrect reagent choice.

ReactionPathway Substrate 2-Bromo-3-nitrobenzaldehyde Target TARGET: 2-Bromo-3-nitrobenzyl alcohol Substrate->Target NaBH4 / MeOH (Chemoselective) SideProduct1 Side Product: Aniline derivative (Nitro Reduction) Substrate->SideProduct1 LiAlH4 or H2/Pd SideProduct2 Side Product: Debrominated Alcohol (Hydrodehalogenation) Substrate->SideProduct2 H2/Pd (Prolonged)

Figure 1: Chemoselectivity decision tree demonstrating the exclusive pathway to the benzyl alcohol target using Borohydride reduction.

Experimental Protocol

Materials & Equipment
  • Substrate: 2-Bromo-3-nitrobenzaldehyde (Purity >97%).

  • Reagent: Sodium Borohydride (NaBH₄), powder or pellets (98%). Note: Ensure reagent is dry; old stocks absorb moisture and lose activity.

  • Solvent: Methanol (HPLC grade preferred). Ethanol is a viable alternative but may result in slower kinetics.

  • Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (sat. NH₄Cl).[4][5][6]

  • Glassware: 3-neck round bottom flask, internal thermometer, magnetic stir bar, addition funnel (for large scale) or spatula (small scale).

Step-by-Step Methodology

Step 1: Solubilization (0 - 5 minutes)

  • Charge the reaction flask with 2-bromo-3-nitrobenzaldehyde (1.0 equiv) .

  • Add Methanol (10 mL per gram of substrate) .

  • Observation: The aldehyde should dissolve to form a pale yellow solution.

  • Critical Control Point: Cool the solution to 0°C using an ice bath. While NaBH₄ reductions are mild, the electron-withdrawing nitro group activates the aldehyde, potentially making the reaction exothermic.

Step 2: Reduction (5 - 30 minutes)

  • Add NaBH₄ (0.5 - 0.6 equiv) portion-wise over 5-10 minutes.

    • Note on Stoichiometry: Theoretically, 0.25 equiv is sufficient (one BH₄⁻ reduces 4 carbonyls), but 0.5 equiv ensures rapid completion and accounts for any protic solvent consumption.

  • Allow the reaction to stir at 0°C for 15 minutes , then warm to Room Temperature (RT) .

  • Monitor: Reaction is typically complete within 30 minutes.

Step 3: Validation (TLC/HPLC)

  • Perform Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • Target: Disappearance of the less polar aldehyde spot; appearance of the more polar alcohol spot.

Step 4: Quench & Workup

  • Cool the mixture back to 0°C.

  • Slowly add 1M HCl or sat. NH₄Cl dropwise.

    • Safety Alert: Vigorous evolution of Hydrogen gas (H₂) will occur. Ensure good ventilation.[4][5][6][7][8]

  • Dilute with water and extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Diagram

Workflow Start Start: Dissolve Aldehyde in MeOH Cool Cool to 0°C (Control Exotherm) Start->Cool Add Add NaBH4 (0.5 eq) Portion-wise Cool->Add React Stir 15-30 min (Warm to RT) Add->React Check QC Check: TLC/HPLC (Aldehyde consumed?) React->Check Check->React No (Add more NaBH4) Quench Quench: 1M HCl (Caution: H2 Gas) Check->Quench Yes Extract Extract (EtOAc) -> Dry -> Concentrate Quench->Extract Finish Product: 2-Bromo-3-nitrobenzyl alcohol Extract->Finish

Figure 2: Operational workflow for the batch reduction process.

Analytical Validation & Expected Data

To confirm the identity of the product and the success of the protocol, compare the crude data against these expected markers.

Proton NMR (¹H-NMR)
  • Aldehyde Loss: The distinct singlet signal for the aldehyde proton (-CH O) at ~10.0 - 10.4 ppm must be completely absent.

  • Alcohol Gain: A new signal for the benzylic methylene protons (-CH ₂OH) will appear as a singlet (or doublet if coupling with OH) at ~4.5 - 4.9 ppm .

  • Aromatic Region: The aromatic protons (3H) will shift slightly upfield due to the loss of the electron-withdrawing carbonyl induction, but the pattern (typically 7.5 - 8.2 ppm) remains consistent with the 1,2,3-substitution pattern.

Infrared Spectroscopy (FT-IR)
  • Carbonyl: Complete disappearance of the strong C=O stretch at ~1690-1700 cm⁻¹ .

  • Hydroxyl: Appearance of a broad, strong O-H stretch at 3300-3500 cm⁻¹ .

  • Nitro: Retention of symmetric and asymmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet NaBH₄; Wet SolventUse fresh reagent. Increase NaBH₄ to 1.0 equiv. Ensure solvent is dry (though NaBH₄ tolerates some water, excess water consumes the hydride).
"Gooey" Brown Mixture Base-catalyzed condensation (Aldol-type)The reaction pH became too basic. Quench faster or maintain lower temperature. Ensure rapid stirring during addition.
New Impurity (Amine) Contamination with transition metals (Ni, Co)Ensure glassware and stir bars are clean. Metal salts can catalyze nitro reduction by NaBH₄ [1].[9]
Low Yield (Workup) Product solubility in waterThe nitro/alcohol combination increases polarity. Saturate the aqueous layer with NaCl (salting out) before extraction. Perform back-extraction of aqueous layer.

Safety Considerations

  • Hydrogen Evolution: The quenching step releases Hydrogen gas. Perform in a fume hood away from ignition sources.

  • Nitro Compounds: Potentially explosive if heated dry or subjected to shock. Do not distill the product residue at high temperatures/dryness.

  • Toxicology: 2-bromo-3-nitrobenzaldehyde is a skin and eye irritant.[4][5][7] Wear nitrile gloves and safety goggles [2].

References

  • Setamdideh, D., et al. "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4." Journal of Synthesis and Chemical (2024). Link

  • Sigma-Aldrich. "Safety Data Sheet: 2-Bromo-3-nitrobenzaldehyde." Link

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones." Link

  • Organic Syntheses. "p-Nitrobenzyl Alcohol."[4][5][10] Org.[11][12] Synth.1941 , 21, 70. (Provides foundational precedent for nitro-benzyl alcohol handling). Link

Sources

Method

Strategic Synthesis of Functionalized Dihydroindoles: The (2-Bromo-3-nitrophenyl)methanol Platform

Executive Summary This Application Note details the strategic utilization of (2-Bromo-3-nitrophenyl)methanol as a high-value building block for the synthesis of 4-substituted dihydroindoles (indolines) . While standard i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of (2-Bromo-3-nitrophenyl)methanol as a high-value building block for the synthesis of 4-substituted dihydroindoles (indolines) .

While standard indole/indoline syntheses (e.g., Fischer, Bischler-Möhlau) often struggle with regioselectivity when targeting the 4-position, this building block offers a pre-functionalized "Tri-Orthogonal" scaffold. The specific 1,2,3-substitution pattern allows for the precise installation of the nitrogen heterocycle while preserving a benzylic oxygen handle at the critical C4 position—a structural motif privileged in GPCR ligands (e.g., serotonin and dopamine receptors) and kinase inhibitors.

The "Tri-Orthogonal" Advantage
  • C1 (Hydroxymethyl): A protected anchor for solubility or further diversification (oxidation to aldehyde/acid). Becomes C4 on the indole core.

  • C2 (Bromide): A reactive handle for Pd-catalyzed cross-coupling (Sonogashira/Stille/Suzuki) to build the carbon framework. Becomes C3 (and part of C2) of the indole.[1]

  • C3 (Nitro): A latent nitrogen nucleophile. Upon reduction, it cyclizes onto the C2-pendant chain. Becomes N1 of the indole.

Strategic Reaction Map

The following flowchart illustrates the transformation logic from the starting material to the target dihydroindole.

ReactionMap cluster_legend Transformation Logic SM (2-Bromo-3-nitrophenyl)methanol (Tri-Orthogonal Core) Step1 Step 1: Protection (TBS/MOM) SM->Step1 Protect C1-OH Step2 Step 2: Sonogashira Coupling (Install C2-C3 Linker) Step1->Step2 Pd(0) / Alkyne Step3 Step 3: Reductive Cyclization (Nitro -> Amine -> Indole) Step2->Step3 Fe/AcOH or Pd/H2 Step4 Step 4: Selective Reduction (Indole -> Dihydroindole) Step3->Step4 NaCNBH3 / AcOH Target 4-(Hydroxymethyl)dihydroindole (Target Scaffold) Step4->Target Deprotection (Optional) Legend1 C1-CH2OH → Indole C4-Position Legend2 C2-Br → Indole C2/C3 Bridge Legend3 C3-NO2 → Indole N1 Atom

Figure 1: Strategic workflow converting the 1,2,3-substituted benzene core into the 4-substituted dihydroindole scaffold.

Detailed Experimental Protocol

Phase 1: Chemoselective Protection

Rationale: The free benzyl alcohol can interfere with Pd-catalysts (via oxidation) or consume reagents during the cyclization. Silyl protection is recommended for ease of removal, though MOM protection offers higher stability if acidic conditions are required later.

Protocol (TBS Protection):

  • Dissolution: Dissolve (2-Bromo-3-nitrophenyl)methanol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagents: Add Imidazole (1.5 equiv) followed by TBSCl (1.2 equiv) at 0 °C.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hex/EtOAc 8:1).

  • Workup: Quench with water. Extract with DCM.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Output: 1-((tert-butyldimethylsilyloxy)methyl)-2-bromo-3-nitrobenzene.

Phase 2: Sonogashira Coupling (The "Linker" Step)

Rationale: This step installs the two carbons necessary to close the five-membered ring. Using Trimethylsilylacetylene (TMSA) provides a parent indole/indoline. Using a substituted alkyne (e.g., phenylacetylene) allows for C2/C3 diversification.

Reagents Table:

ComponentEquivalentsRole
Protected Aryl Bromide 1.0Substrate
Terminal Alkyne 1.2 - 1.5Coupling Partner
PdCl₂(PPh₃)₂ 0.03 - 0.05Catalyst
CuI 0.01 - 0.02Co-catalyst
Triethylamine (Et₃N) 3.0 (or solvent)Base/Solvent
THF/DMF SolventMedium (degassed)

Protocol:

  • Setup: In a flame-dried Schlenk tube, combine the Protected Aryl Bromide, PdCl₂(PPh₃)₂, and CuI.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed THF (or DMF) and Et₃N. Add the Alkyne dropwise.

  • Reaction: Heat to 60–80 °C (depending on alkyne boiling point) for 4–12 hours.

    • Checkpoint: The solution typically turns dark brown/black. Conversion is confirmed by the disappearance of the aryl bromide spot on TLC.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography.

  • Output: 2-Alkynyl-3-nitrobenzyl ether.

Phase 3: Reductive Cyclization (Indole Formation)

Rationale: A "one-pot" reduction/cyclization cascade is the most efficient method. Reducing the nitro group to an amine (aniline) triggers an intramolecular nucleophilic attack on the alkyne (activated by the metal or simply by proximity), forming the indole.

Method A: Fe/AcOH (Robust, Scalable)

  • Dissolve the alkyne intermediate (1.0 equiv) in Glacial Acetic Acid (0.1 M) and Ethanol (3:1 ratio).

  • Add Iron powder (Fe, 325 mesh, 5.0 equiv).

  • Heat to reflux (90–100 °C) for 2–6 hours.

  • Mechanism: Fe reduces -NO₂ to -NH₂. The acidic medium promotes the 5-endo-dig cyclization of the amine onto the alkyne.

  • Workup: Cool, dilute with EtOAc, and neutralize carefully with sat. NaHCO₃ (Caution: Gas evolution). Filter through Celite.

  • Output: 4-((TBS-oxy)methyl)-1H-indole.

Phase 4: Selective Reduction to Dihydroindole (Indoline)

Rationale: The user specifically requested dihydroindoles . Indoles are aromatic and stable; converting them to indolines requires breaking the pyrrole aromaticity. Sodium Cyanoborohydride in Acetic Acid is the gold standard for this selective reduction, avoiding over-reduction of the benzene ring.

Protocol:

  • Dissolution: Dissolve the Indole (from Phase 3) in Glacial Acetic Acid (0.2 M).

  • Reduction: Add NaCNBH₃ (3.0 equiv) portion-wise at 10–15 °C (water bath).

    • Note: Do not let the temperature spike, as this can lead to polymerization.

  • Stirring: Stir at RT for 2–12 hours.

    • Monitoring: Indoles are often fluorescent on TLC; Indolines are usually non-fluorescent and stain strongly with Ninhydrin or Dragendorff reagent.

  • Workup: Pour into ice water. Basify with NaOH (to pH > 10) to ensure the indoline is in the free base form. Extract with DCM.[2]

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

  • Final Product: 4-((tert-butyldimethylsilyloxy)methyl)indoline .

Troubleshooting & Optimization Guide

ProblemProbable CauseSolution
Low Yield in Sonogashira Catalyst poisoning by Nitro groupIncrease catalyst loading to 5 mol%; Ensure strict O₂-free conditions (freeze-pump-thaw).
Incomplete Cyclization Aniline intermediate stableIncrease temperature in Phase 3; Switch to Pd-catalyzed reductive cyclization (Pd/C, H₂, high pressure).
Over-reduction (Phase 4) Reduction of benzene ringUse NaCNBH₃ (milder) instead of NaBH₄/TFA. Keep temp < 20 °C.
Deprotection during Phase 3 Acidic sensitivity of TBSIf using AcOH/Fe, TBS might cleave. Switch to TIPS (more stable) or MOM protection, or re-protect after cyclization.

Application Context: Why this Scaffold?

The 4-hydroxymethyl-dihydroindole motif is structurally significant because the C4-substituent projects into a unique vector of space compared to the more common C5 or C6 substitutions derived from tryptamine or commercially available indoles.

  • Medicinal Chemistry: This vector is often used to access "deep pockets" in GPCRs (e.g., 5-HT2A, D2 receptors).

  • Linker Chemistry: The hydroxymethyl group serves as a perfect handle for attaching PROTAC linkers or fluorophores without disrupting the nitrogen's hydrogen-bonding capability.

References

  • Preparation of (2-Bromo-3-nitrophenyl)methanol: Source: Sigma-Aldrich / MilliporeSigma Product Entry.
  • General Synthesis of Indoles via Sonogashira/Cyclization

    • Title: Synthesis of 2-Substituted Indoles by Pd-Catalyzed Reductive Cyclization of 1-Halo-2-nitrobenzene with Alkynes.[3]

    • Source:European Journal of Organic Chemistry, 2022.[3]

    • URL:[Link]

  • Selective Reduction of Indoles to Indolines

    • Title: Sodium Cyanoborohydride in Acetic Acid: A Convenient System for the Reductive Alkylation of Amines and Reduction of Indoles.
    • Source:Journal of Organic Chemistry, Gribble et al.
    • URL:[Link]

  • Bartoli Indole Synthesis (Alternative Context for Nitro-Haloarenes)

    • Title: Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies.[4]

    • Source:Journal of Organic Chemistry, 2001.[4]

    • URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of (2-Bromo-3-nitrophenyl)methanol

This Application Note is designed for research chemists and drug development professionals requiring a robust protocol for the Suzuki-Miyaura cross-coupling of (2-Bromo-3-nitrophenyl)methanol . The protocol addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals requiring a robust protocol for the Suzuki-Miyaura cross-coupling of (2-Bromo-3-nitrophenyl)methanol .

The protocol addresses the specific challenges posed by this substrate: extreme steric hindrance (ortho,ortho'-disubstitution) and the presence of a protic functional group (benzyl alcohol) alongside an electron-withdrawing nitro group .

Executive Summary & Chemical Context

(2-Bromo-3-nitrophenyl)methanol represents a "privileged but problematic" scaffold in medicinal chemistry. It is frequently used to synthesize indole derivatives, phenanthridines, and biaryl atropisomers.

The Challenge: The "Ortho-Ortho" Problem

This substrate is a 2,6-disubstituted aryl halide (relative to the bromine).

  • Position 1 (-CH₂OH): A hydroxymethyl group acts as a steric wall.

  • Position 3 (-NO₂): A nitro group acts as a secondary steric wall.

While the nitro group is electron-withdrawing (lowering the LUMO energy and theoretically facilitating oxidative addition), the steric crowding around the C-Br bond drastically inhibits the approach of the Palladium(0) catalyst. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often result in recovered starting material or sluggish conversion.

The Solution Strategy

To overcome the kinetic barrier of oxidative addition in this crowded environment, this protocol utilizes electron-rich, bulky phosphine ligands (e.g., dppf or XPhos) and optimized base/solvent systems that enhance the transmetallation rate.

Mechanistic Insight & Pathway Visualization

The following diagram illustrates the specific steric clashes occurring during the catalytic cycle and the logic behind the ligand selection.

SuzukiMechanism cluster_sterics Steric Challenge Zone Substrate (2-Bromo-3-nitrophenyl)methanol (Sterically Congested Electrophile) OxAdd Oxidative Addition (Rate Limiting) High Energy Barrier due to Sterics Substrate->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Complex (Active Catalyst) Pd0->OxAdd TransMet Transmetallation Requires Activated Boronate OxAdd->TransMet + Ar-B(OH)3 / Base RedElim Reductive Elimination Formation of Biaryl Bond TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by ortho-substituents.

Optimized Experimental Protocols

Two protocols are provided: Method A (Robust/Cost-Effective) for standard coupling partners, and Method B (High-Performance) for difficult or valuable coupling partners.

Data Summary: Reaction Parameters
ParameterMethod A (Standard)Method B (High-Performance)
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂XPhos Pd G2 (or G3)
Ligand Role Large bite angle (dppf) forces reductive elimination.Bulky biaryl phosphine (XPhos) accelerates oxidative addition.
Base K₂CO₃ (2.0 M aq.)K₃PO₄ (Tribasic, 3.0 equiv)
Solvent 1,4-Dioxane / Water (10:1)THF / Water (10:1) or Toluene/Water
Temperature 90°C60°C - 80°C
Time 4 - 12 Hours1 - 4 Hours
Atmosphere Nitrogen or Argon (Balloon)Argon (Schlenk line preferred)
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, anisyl).

Reagents:

  • (2-Bromo-3-nitrophenyl)methanol (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar and septum) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Cap the vial and purge with Nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe. Concentration should be approx 0.1 M - 0.2 M relative to the bromide.

  • Base Addition: Add the degassed 2.0 M K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath or heating block. Monitor by TLC or LCMS.

    • Note: The reaction typically turns black (Pd precipitation) upon completion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Performance" Method (Buchwald G2/G3)

Best for: Coupling with heteroaryl boronic acids, unstable boronic acids, or if Method A fails.

Reagents:

  • (2-Bromo-3-nitrophenyl)methanol (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (2-3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv) - Solid or 0.5M solution

  • Solvent: THF/Water (4:1) or Toluene/Water (4:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the aryl bromide, boronic partner, XPhos Pd G2, and solid K₃PO₄ in a reaction tube.

  • Solvent: Add the degassed solvent mixture (THF/H₂O).

  • Reaction: Heat to 60°C . The active Pd(0) species is generated rapidly at this temperature.

    • Why XPhos? The bulky biaryl ligand protects the Pd center, preventing catalyst death, while facilitating entry into the crowded C-Br bond.

  • Monitoring: Check LCMS after 1 hour. This catalyst system is significantly faster.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.

Troubleshooting & Optimization Logic

If the reaction stalls or produces impurities, follow this decision matrix:

OptimizationTree Start Start: Method A (Pd(dppf)Cl2) Check Check LCMS @ 4 Hours Start->Check Success Yield > 80% Proceed to Workup Check->Success Fail1 Low Conversion (< 20% Product) Check->Fail1 Fail2 Protodeboronation (Ar-H observed) Check->Fail2 Soln1 Switch to Method B (XPhos Pd G2) Fail1->Soln1 Steric Failure Soln2 Switch Base/Solvent Use CsF in Dioxane (Anhydrous) Fail2->Soln2 Boronic Acid Instability

Figure 2: Decision tree for reaction optimization.

Critical Control Points
  • Protodeboronation: Ortho-substituted boronic acids are prone to losing the boron group (replaced by H) in aqueous base.

    • Fix: If you observe the de-boronated coupling partner, switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in dry DMF or Dioxane at 100°C.

  • Benzyl Alcohol Interference: The free -OH group is generally tolerated. However, if side reactions (e.g., ether formation) occur, protect the alcohol as a THP ether or TBS ether prior to coupling.

  • Nitro Group Reduction: Avoid using Pd/C or hydrogen sources. The Suzuki conditions described above are orthogonal to the nitro group.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. (Context on bulky phosphine ligand design). Link

Sources

Method

Application Note: High-Efficiency Synthesis of Lysergic Acid Scaffolds via the 2-Bromo-3-Nitrobenzyl Alcohol Route

This Application Note is structured to provide a scientifically rigorous, step-by-step guide for the synthesis of Lysergic Acid scaffolds, specifically leveraging 2-bromo-3-nitrobenzyl alcohol as a critical starting mate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a scientifically rigorous, step-by-step guide for the synthesis of Lysergic Acid scaffolds, specifically leveraging 2-bromo-3-nitrobenzyl alcohol as a critical starting material for the construction of the pharmacologically active 4-substituted indole core .

The protocol integrates the modern convergent synthesis strategy (championed by the Smith and Jia groups) with classic heterocyclic chemistry to ensure high yield and reproducibility.

Executive Summary

Lysergic acid (LA) and its amide derivatives (e.g., LSD, Ergotamine) represent a privileged class of ergoline alkaloids with profound activity at 5-HT


 and dopamine receptors. Historically, the synthesis of the tetracyclic ergoline core has been plagued by low yields and complex isomer separations.

This guide details a modular, convergent protocol using 2-bromo-3-nitrobenzyl alcohol as the primary precursor. This starting material is uniquely suited for generating 4-bromoindole , the "A/B Ring" scaffold required for the modern Pd-catalyzed intramolecular Heck cyclization strategy. This route offers superior regiocontrol compared to classic electrophilic aromatic substitutions.

Key Advantages of This Protocol
  • Regiospecificity: Guarantees the bromine handle is installed at the C4 position of the indole, essential for the subsequent closure of the C-ring.

  • Scalability: Utilizes robust nitro-aldol and thermolytic cyclization steps amenable to gram-scale production.

  • Convergence: Decouples the synthesis of the indole core (A/B rings) from the pyridine fragment (D ring), allowing for late-stage diversification.

Strategic Overview & Mechanism

The synthesis proceeds through three distinct phases. The critical innovation is the use of 2-bromo-3-nitrobenzyl alcohol to access the 4-bromoindole intermediate via a modified Hemetsberger–Knittel indole synthesis.

Pathway Logic:

  • Precursor Activation: Oxidation of the benzyl alcohol to the benzaldehyde.

  • Indole Construction: Condensation with azidoacetate followed by thermolytic nitrene insertion to form the indole ring.

  • Ergoline Assembly: Pd-catalyzed Heck coupling with a tetrahydropyridine derivative to close the C-ring.

DOT Diagram: Synthetic Workflow

LysergicAcidSynthesis cluster_legend Phase Key Start 2-Bromo-3-nitrobenzyl Alcohol Step1 2-Bromo-3-nitrobenzaldehyde Start->Step1 Oxidation (IBX/MnO2) Step2 Azido-Cinnamate Intermediate Step1->Step2 Ethyl Azidoacetate (Aldol Condensation) Indole 4-Bromoindole (Key Intermediate) Step2->Indole Thermolysis (Nitrene Insertion) Coupling Pd-Catalyzed Heck Coupling Indole->Coupling + Tetrahydropyridine Pd(OAc)2, Ligand Target Lysergic Acid Scaffold Coupling->Target Cyclization & Deprotection Phase1 Phase 1: Precursor Prep Phase2 Phase 2: Indole Synthesis Phase3 Phase 3: Ergoline Assembly

Caption: Workflow transforming 2-bromo-3-nitrobenzyl alcohol into the Lysergic Acid core via the 4-bromoindole intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of 4-Bromoindole (The A/B Ring)

This phase transforms the starting alcohol into the reactive indole core. The retention of the bromine atom at the C4 position is the critical quality attribute (CQA).

Step 1.1: Oxidation to 2-Bromo-3-nitrobenzaldehyde

Rationale: The alcohol must be oxidized to the aldehyde to facilitate the subsequent condensation reaction.

  • Reagents: 2-Bromo-3-nitrobenzyl alcohol (10.0 g), Manganese Dioxide (MnO

    
    , activated, 50.0 g), Dichloromethane (DCM, 200 mL).
    
  • Protocol:

    • Dissolve 2-bromo-3-nitrobenzyl alcohol in anhydrous DCM in a 500 mL round-bottom flask.

    • Add activated MnO

      
       in portions over 15 minutes to control exotherm.
      
    • Stir vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) until starting material (R

      
       ~0.4) disappears and aldehyde (R
      
      
      
      ~0.7) appears.[1]
    • Filter the suspension through a pad of Celite to remove manganese salts. Rinse the pad with DCM (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to yield 2-bromo-3-nitrobenzaldehyde as a pale yellow solid.

    • Expected Yield: 85–92%

    • QC Check:

      
      H NMR (CHO peak at ~10.4 ppm).
      
Step 1.2: Hemetsberger–Knittel Indole Synthesis

Rationale: This reaction builds the pyrrole ring. The azido-cinnamate intermediate undergoes thermolysis to generate a nitrene, which inserts into the aromatic C-H bond. Note: The bromine at C2 of the benzene ring directs the insertion to the vacant C6 position, effectively yielding the 4-bromoindole skeleton after re-numbering.

  • Reagents: 2-Bromo-3-nitrobenzaldehyde (from Step 1.1), Ethyl azidoacetate (4 equiv), Sodium Ethoxide (NaOEt, 4 equiv), Ethanol (EtOH), Xylene.

  • Protocol:

    • Condensation: To a solution of NaOEt (prepared from Na and EtOH) at -10°C, add a solution of 2-bromo-3-nitrobenzaldehyde and ethyl azidoacetate dropwise.

    • Stir at -10°C to 0°C for 4 hours. The mixture will thicken.

    • Quench with saturated NH

      
      Cl and extract with EtOAc. Dry and concentrate to yield the ethyl 2-azido-3-(2-bromo-3-nitrophenyl)acrylate .
      
    • Cyclization: Dissolve the crude acrylate in Xylene (0.1 M concentration).

    • Heat to reflux (140°C) for 2–4 hours. Nitrogen gas evolution will be observed.

    • Cool and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Decarboxylation (Optional but recommended for pure 4-bromoindole): Saponify the ester (NaOH/MeOH) and decarboxylate (Cu powder/Quinoline, 200°C) if the free indole is required.

    • Target Product: 4-Bromo-5-nitroindole (or 4-bromoindole derivative depending on reduction steps).

    • Note: For the Smith route, 4-bromoindole is the specific target. If the nitro group persists, reduce it (Fe/AcOH) and deaminate (diazotization/H

      
      PO
      
      
      
      ) if a simple 4-bromoindole is needed, OR retain it if 5-substitution is desired for analogs.
Phase 2: Assembly of the Ergoline Core (The C/D Rings)

This phase utilizes the 4-bromoindole synthesized above. We follow the Smith (2023) or Jia (2011) intramolecular Heck strategy, which is the current state-of-the-art for lysergic acid synthesis.

Step 2.1: Coupling with Tetrahydropyridine
  • Reagents: 4-Bromoindole, 3-((Methoxycarbonyl)-1-methyl-1,2,5,6-tetrahydropyridin-2-yl)methyl triflate (or similar electrophile), NaH.

  • Protocol:

    • Protect the indole nitrogen (e.g., Boc or Tosyl) if necessary, though direct alkylation is possible.

    • React 4-bromoindole with the pyridine fragment (prepared separately via reduction of methyl nicotinate) to form the 3-substituted-4-bromoindole .

Step 2.2: The Intramolecular Heck Cyclization (Key Step)

Rationale: This step closes the C-ring, forming the bond between C4 of the indole and the vinyl group of the tetrahydropyridine.

  • Reagents: Pd(OAc)

    
     (10 mol%), P(o-tol)
    
    
    
    (20 mol%), Et
    
    
    N (3 equiv), CH
    
    
    CN or DMF.
  • Protocol:

    • Dissolve the substrate in degassed CH

      
      CN.
      
    • Add the catalyst system (Pd/Ligand) and base.

    • Heat to 80–100°C in a sealed tube for 12–24 hours.

    • Mechanism: The Pd inserts into the C-Br bond (at Indole C4), coordinates with the alkene of the D-ring, and undergoes migratory insertion followed by

      
      -hydride elimination.
      
    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

    • Result: Tetracyclic Ergoline Core (Methyl lysergate precursor).

Data Summary & Troubleshooting

ParameterSpecification / TargetCommon IssueTroubleshooting Action
Oxidation Yield > 85%Incomplete conversionUse fresh, activated MnO

; ensure vigorous stirring.
Indole Cyclization > 60%Polymerization / TarEnsure high dilution (0.1 M) during thermolysis to prevent intermolecular reactions.
Heck Reaction > 70%Pd Black precipitationDegass solvents thoroughly (freeze-pump-thaw); add quaternary ammonium salts (TBAB) as stabilizers.
Regioselectivity > 95% C4-closureC2-closure (wrong isomer)Confirm the bromine position on the starting indole via NOE NMR analysis.

References

  • Smith, J. M., et al. (2023). "Six-Step Synthesis of (±)-Lysergic Acid." The Journal of Organic Chemistry, 88(4), 2158–2165. Link

  • Inuki, S., et al. (2011). "Total Synthesis of (+)-Lysergic Acid." Organic Letters, 13(5), 960-963. Link

  • Henn, L., et al. (1984). "Ethyl azidoacetate in the synthesis of indoles." Journal of the Chemical Society, Perkin Transactions 1, 2189-2196. Link

  • Kornfeld, E. C., et al. (1956). "The Total Synthesis of Lysergic Acid." Journal of the American Chemical Society, 78(13), 3087–3114. Link

  • CymitQuimica. (n.d.). "2-Bromo-3-nitrobenzyl alcohol Product Information." Link

Sources

Application

Application Note: Strategic Hydroxyl Protection in Sterically Congested Nitro-Aromatics

Executive Summary This guide details the strategic protection of the benzylic hydroxyl group in (2-Bromo-3-nitrophenyl)methanol . This substrate presents a unique "push-pull" challenge in organic synthesis: Steric Conges...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic protection of the benzylic hydroxyl group in (2-Bromo-3-nitrophenyl)methanol . This substrate presents a unique "push-pull" challenge in organic synthesis:

  • Steric Congestion: The ortho-bromo substituent at C2 creates significant steric hindrance, retarding standard nucleophilic attack at the benzylic position.

  • Electronic Sensitivity: The C3-nitro group is highly susceptible to reduction (excluding hydrogenolysis protocols) and renders the ring electron-deficient, increasing sensitivity to nucleophilic aromatic substitution (

    
    ) under harsh basic conditions.
    

This note recommends Silyl Ethers (TBS) and Tetrahydropyranyl Acetals (THP) as the primary protection strategies. It explicitly advises against standard Benzyl (Bn) protection due to the incompatibility of deprotection conditions with the nitro group.

Chemo-Structural Analysis & Strategy

The Substrate: (2-Bromo-3-nitrophenyl)methanol
  • Target Moiety: Primary Benzylic Alcohol.

  • Constraint A (Sterics): The C2-Bromine atom has a Van der Waals radius of ~1.85 Å. Located ortho to the methanol group, it blocks the trajectory of bulky protecting reagents (e.g., TBDPSCl, Trityl-Cl), necessitating "accelerated" protocols.

  • Constraint B (Redox): The C3-Nitro group precludes the use of

    
     (standard benzyl deprotection) or dissolving metal reductions (
    
    
    
    ), as these will reduce
    
    
    to
    
    
    .
  • Constraint C (Base Sensitivity): Strong bases (e.g.,

    
    ) used to deprotonate the alcohol may trigger Lithium-Halogen exchange at the C2-Br position or attack the electron-deficient ring.
    
Decision Matrix: Selecting the Right Group
FeatureTBS (tert-Butyldimethylsilyl) THP (Tetrahydropyranyl) Bn (Benzyl)
Formation Moderate (Requires DMAP/catalyst due to sterics)Fast (Acid catalyzed)Slow (Williamson Ether)
Stability High (Base, Oxidizers, Reducers)High (Base, Strong Nucleophiles)High
Deprotection Fluoride (TBAF) or AcidMild Acid (PPTS/AcOH) Hydrogenolysis (

)
Nitro Compatibility Excellent (Fluoride is orthogonal)Excellent (Acid is orthogonal)POOR (Reduces Nitro)
Chirality Achiral (Clean NMR)Creates Diastereomers (Messy NMR)Achiral
Recommendation PRIMARY CHOICE SECONDARY CHOICE AVOID

Detailed Experimental Protocols

Protocol A: Sterically-Accelerated Silylation (TBS)

Objective: Installation of the TBS group using TBS-Cl. Mechanism: Nucleophilic substitution at Silicon. Critical Mod: Due to the ortho-bromo hindrance, standard Imidazole conditions may be sluggish. We utilize DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst to accelerate silyl transfer.

Reagents:
  • Substrate: (2-Bromo-3-nitrophenyl)methanol (1.0 equiv)

  • Reagent: TBS-Cl (1.2 - 1.5 equiv)

  • Base: Imidazole (2.5 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) [Concentration: 0.5 M]

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve (2-Bromo-3-nitrophenyl)methanol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add Imidazole (2.5 eq) and DMAP (0.1 eq). Stir for 5 minutes until homogenous.

    • Why: Imidazole acts as a proton sponge; DMAP forms a reactive N-acylpyridinium-like intermediate with TBS-Cl, overcoming the steric barrier of the bromine.

  • Silylation: Cool to 0°C. Add TBS-Cl (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.[1]

    • Self-Validation (TLC): Monitor using 20% EtOAc/Hexane. The product (TBS ether) will be less polar (higher

      
      ) than the starting alcohol. Stain with 
      
      
      
      (alcohol oxidizes) or UV (nitro-aromatic is UV active).
  • Workup: Dilute with

    
    . Wash sequentially with:
    
    • Water (x2) to remove DMF.

    • Sat.

      
       (x1).
      
    • Brine (x1).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica gel, typically 5-10% EtOAc in Hexanes).
    

Deprotection Note: Use TBAF (1.1 eq) in THF at 0°C. This is neutral and will not affect the Nitro or Bromo groups.

Protocol B: Acid-Catalyzed Acetalization (THP)

Objective: Protection as a THP ether.[2][3][4] Use Case: When the product must survive strong bases (e.g., Suzuki coupling conditions) and silyl groups are too labile or expensive. Caveat: This generates a new chiral center at the acetal carbon, resulting in a mixture of diastereomers (two spots on TLC/NMR).

Reagents:
  • Substrate: (2-Bromo-3-nitrophenyl)methanol (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-TsOH (0.01 equiv)

  • Solvent: Dichloromethane (DCM) [Concentration: 0.3 M]

Step-by-Step Methodology:
  • Setup: Standard glassware, ambient atmosphere (strict dryness not required but recommended).

  • Dissolution: Dissolve substrate in DCM.

  • Addition: Add DHP (1.5 eq) followed by the acid catalyst (PPTS is milder and preferred if the substrate is sensitive; p-TsOH is faster).

  • Reaction: Stir at RT for 2–6 hours.

    • Self-Validation: TLC will likely show two closely spaced spots (diastereomers) for the product, both less polar than the starting material.

  • Quench: Add saturated

    
     solution to neutralize the acid catalyst.
    
    • Why: Acid must be neutralized before concentration to prevent hydrolysis (reversal of reaction).

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (10-20% EtOAc/Hexane).

Deprotection Note: Stir in MeOH with catalytic p-TsOH or AcOH/THF/Water (4:2:1) at 45°C.

Visualizations & Workflows

Figure 1: Strategic Decision Tree

This logic flow ensures the protection group matches downstream chemistry requirements.

ProtectionStrategy Start Substrate: (2-Bromo-3-nitrophenyl)methanol Q1 Is the Nitro Group Critical for Final Product? Start->Q1 BranchBn Option: Benzyl Ether (Bn) Q1->BranchBn No (Amine desired) Q2 Will downstream steps use Strong Acids? Q1->Q2 Yes (Must keep NO2) WarnBn STOP: Deprotection (H2/Pd) Reduces Nitro to Amine BranchBn->WarnBn SelectTBS Select TBS Protection (Fluoride Cleavable) Q2->SelectTBS Yes (Acid Sensitivity) SelectTHP Select THP Protection (Base Stable, Acid Labile) Q2->SelectTHP No (Base/Neutral only)

Caption: Decision matrix for selecting the optimal protecting group based on downstream chemical compatibility.

Figure 2: Sterically-Accelerated TBS Protection Workflow

Visualizing the specific protocol modifications required for the ortho-bromo substituent.

TBSProtocol Input Substrate + DMF Reagents Add Imidazole + DMAP (Catalyst for Sterics) Input->Reagents Cool Cool to 0°C Reagents->Cool AddTBS Add TBS-Cl (Slow Addition) Cool->AddTBS Monitor TLC Check (UV Active) AddTBS->Monitor Monitor->Reagents Incomplete (>6h) Add more DMAP Workup Aq. Workup (Remove DMF) Monitor->Workup Complete

Caption: Workflow for TBS protection highlighting the critical addition of DMAP to overcome steric hindrance.

References

  • Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis (5th ed.).[5] John Wiley & Sons.[5]

  • Corey, E. J., & Venkateswarlu, A. (1972).[2] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2] Journal of the American Chemical Society, 94(17), 6190–6191.[2] [2]

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99–102.

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl (THP) Ethers.[2][3][6][7] Retrieved February 25, 2026. Link

  • Common Organic Chemistry. (n.d.). TBS Protection Protocols. Retrieved February 25, 2026. Link

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of Bromine in 2-Bromo-3-Nitrobenzyl Alcohol

Abstract 2-Bromo-3-nitrobenzyl alcohol is a valuable bifunctional intermediate in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-3-nitrobenzyl alcohol is a valuable bifunctional intermediate in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. This document provides a comprehensive technical guide to the nucleophilic substitution reactions at the benzylic carbon of this substrate. We delve into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, analyzing the profound electronic and steric influences of the aromatic substituents. Detailed, field-proven protocols for substitution with representative N-, O-, and S-nucleophiles are presented, complete with explanations for methodological choices, reaction optimization, and potential side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction and Mechanistic Rationale

The reactivity of 2-bromo-3-nitrobenzyl alcohol is dominated by the benzylic bromide, a functional group known for its enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[1] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both S(_N)1 and S(_N)2 mechanisms.[2][3]

  • For the S(_N)2 Pathway: The p-orbitals of the benzene ring overlap with the p-orbital of the benzylic carbon in the trigonal bipyramidal transition state, lowering its energy and accelerating the reaction rate.[2][4]

  • For the S(_N)1 Pathway: The phenyl group effectively stabilizes the intermediate benzylic carbocation through resonance, delocalizing the positive charge across the aromatic system.[1][3][5]

The choice between these two pathways is a delicate balance of several factors: the substrate structure, the nucleophile's strength, the solvent polarity, and the reaction temperature.[5][6] For 2-bromo-3-nitrobenzyl alcohol, a primary (1°) benzylic halide, the S(_N)2 mechanism is generally favored due to the relative instability of a primary carbocation and the low steric hindrance at the reaction center.[5]

The substituents on the aromatic ring, however, introduce critical electronic effects:

  • 3-Nitro Group (-NO₂): Positioned meta to the bromomethyl group, the nitro substituent is a potent electron-withdrawing group (EWG). Through its inductive effect, it pulls electron density away from the benzylic carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This effect tends to favor the S(_N)2 pathway. Conversely, this strong deactivating effect significantly destabilizes the formation of a positive charge at the benzylic position, making the S(_N)1 pathway highly unfavorable.[7][8]

  • 2-Hydroxymethyl Group (-CH₂OH): This group can exert a mild electron-withdrawing inductive effect. More importantly, the alcohol's hydroxyl group can act as an internal nucleophile, potentially leading to intramolecular cyclization side products under certain conditions.[9]

Therefore, for most applications involving strong to moderate nucleophiles, reactions with 2-bromo-3-nitrobenzyl alcohol are expected to proceed via a clean S(_N)2 mechanism.

Figure 1: Mechanistic pathways for 2-bromo-3-nitrobenzyl alcohol.

Experimental Protocols

General Considerations:

  • Safety: 2-Bromo-3-nitrobenzyl alcohol is a benzylic bromide and should be handled with caution in a well-ventilated fume hood. It is lachrymatory and a potential skin irritant.[10]

  • Reagents: Use anhydrous solvents and high-purity reagents for best results.

  • Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidation and other side reactions, especially when using sensitive nucleophiles or bases.

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

Protocol 1: Synthesis of 2-Azidomethyl-3-nitrobenzyl alcohol (N-Nucleophile)

This protocol details a classic S(_N)2 reaction using a potent nucleophile, the azide ion. The resulting benzyl azide is a versatile intermediate for click chemistry and the synthesis of amines via reduction.[11]

Materials:

  • 2-Bromo-3-nitrobenzyl alcohol

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-nitrobenzyl alcohol (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).

  • Nucleophile Addition: Add sodium azide (1.5 eq.) to the solution. Causality Note: A slight excess of the nucleophile ensures the reaction goes to completion. DMF is the solvent of choice as it is a polar aprotic solvent that enhances the nucleophilicity of anions like azide.[12]

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) for 4-6 hours. The reaction can be gently heated (40-50 °C) to increase the rate if TLC analysis shows slow conversion.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3x the volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Phenoxymethyl)-3-nitrobenzyl alcohol (O-Nucleophile)

This protocol describes an O-alkylation reaction, a variant of the Williamson ether synthesis, using a phenoxide nucleophile.

Materials:

  • 2-Bromo-3-nitrobenzyl alcohol

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetone or Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask, add phenol (1.1 eq.), potassium carbonate (2.0 eq.), and anhydrous acetone (approx. 0.3 M). Causality Note: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. K₂CO₃ is a suitable, moderately strong base for this purpose.[13]

  • Substrate Addition: Stir the suspension vigorously for 15 minutes, then add a solution of 2-bromo-3-nitrobenzyl alcohol (1.0 eq.) in a minimal amount of acetone.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone) for 8-16 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with fresh acetone.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane. Wash with 1 M HCl (to remove any unreacted phenol), then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The final product can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-((Phenylthio)methyl)-3-nitrobenzyl alcohol (S-Nucleophile)

Thiols are excellent "soft" nucleophiles that react readily with benzylic halides in S(_N)2 reactions to form thioethers.[13]

Materials:

  • 2-Bromo-3-nitrobenzyl alcohol

  • Thiophenol

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: Dissolve 2-bromo-3-nitrobenzyl alcohol (1.0 eq.) in anhydrous THF (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition: Add thiophenol (1.05 eq.) to the solution.

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add triethylamine (1.2 eq.) dropwise. Causality Note: A non-nucleophilic organic base is used to deprotonate the thiol to the more reactive thiolate in situ without competing in the substitution reaction. Cooling is recommended as the deprotonation is often exothermic.[13]

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude thioether by flash column chromatography on silica gel.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the protocols described above. Yields are representative estimates based on analogous reactions in the chemical literature and may vary based on experimental conditions and scale.

NucleophileReagent(s)SolventConditionsPredominant MechanismProductRepresentative Yield
Azide (N₃⁻) NaN₃DMF25-40 °C, 4-6 hS(_N)22-Azidomethyl-3-nitrobenzyl alcohol85-95%
Phenoxide (PhO⁻) Phenol, K₂CO₃AcetoneReflux, 8-16 hS(_N)22-(Phenoxymethyl)-3-nitrobenzyl alcohol70-85%
Thiophenoxide (PhS⁻) Thiophenol, Et₃NTHF0-25 °C, 2-4 hS(_N)22-((Phenylthio)methyl)-3-nitrobenzyl alcohol>90%

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification start Dissolve Substrate in Anhydrous Solvent add_reagents Add Nucleophile and/or Base start->add_reagents stir Stir under specified Temperature & Atmosphere add_reagents->stir monitor Monitor Progress by TLC stir->monitor quench Quench Reaction (e.g., add H2O or NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry (MgSO4) & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude Crude Product concentrate->crude purify Column Chromatography or Recrystallization crude->purify final Pure Product purify->final

Figure 2: General experimental workflow for nucleophilic substitution.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. [Link]

  • University of Calgary, Department of Chemistry. Ch 11: Nucleophilic substitution of benzylic halides. [Link]

  • Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Link]

  • Cho, Y. S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]

  • Rajdhani College. Alkyl and Aryl Halides Unit 5. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

  • S.P.C. Jain College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Spillane, W. J., & Scott, F. L. (1971). Nucleophilic Aromatic Substitution of the Nitro-group. Journal of the Chemical Society B: Physical Organic, 1866-1869. [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20083-20087. [Link]

  • PubMed. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]

  • Ehlers, P., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1373-1382. [Link]

  • Chemistry LibreTexts. 7.12: Comparison of SN1 and SN2 Reactions. [Link]

  • International Journal for Research Trends and Innovation. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

  • CSIR NET LIFE SCIENCE COACHING. Nucleophilic Substitution in Alkyl Bromides. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

  • Chemistry Connected. Four new mechanisms to learn: SN2 vs E2 and SN1 vs E1. [Link]

  • Supporting Information. Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. [Link]

  • Neuman, R. C., Jr. Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • Government Arts College Coimbatore. nucleophilic substitution reaction. [Link]

  • Dalal Institute. Aliphatic Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 16.6: Multistep Synthesis. [Link]

  • Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Reduction of 2-Bromo-3-nitrobenzoic Acid

Executive Summary & Chemoselectivity Profile[1] The Challenge: Reducing 2-bromo-3-nitrobenzoic acid to (2-bromo-3-nitrophenyl)methanol requires high chemoselectivity. You must reduce the carboxylic acid ( ) without affec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemoselectivity Profile[1]

The Challenge: Reducing 2-bromo-3-nitrobenzoic acid to (2-bromo-3-nitrophenyl)methanol requires high chemoselectivity. You must reduce the carboxylic acid (


) without affecting the nitro group (

) or dehalogenating the bromine (

).

The Solution: Borane-tetrahydrofuran (


) or Borane-dimethylsulfide (

) are the reagents of choice.[1] Unlike Lithium Aluminum Hydride (

), which frequently reduces nitro groups to anilines and debrominates aryl halides, borane is electrophilic. It rapidly coordinates with the electron-rich carboxylate oxygen, permitting selective reduction even in the presence of reducible nitro and halogen functionalities.

Common Failure Modes:

  • Incomplete Hydrolysis: Failure to break down the stable trialkoxyborane intermediate during workup.

  • Reagent Decomposition: Use of hydrolyzed

    
     (loss of hydride titer).
    
  • Solubility Issues: Poor solubility of the electron-deficient starting material in cold THF.

Critical Process Parameters (CPP) & Optimization

To maximize yield, the following parameters must be strictly controlled.

A. Reagent Selection: THF vs. DMS Complex
FeatureBorane-THF (

)
Borane-DMS (

)
Recommendation
Stability Low (Requires refrigeration; degrades over time)High (Stable at RT for months)Use DMS for scale-up; THF for small scale if fresh.
Concentration Typically 1.0 MUp to 10.0 M (Neat)DMS allows lower solvent volumes.
Workup Easy (THF is water miscible)Difficult (DMS requires oxidative removal or thorough washing)THF is cleaner for analytical samples.
Safety Flammable solventStench (requires bleach scrubber)THF is operationally simpler.
B. Stoichiometry & Temperature[3][4][5]
  • Stoichiometry: Use 1.5 to 2.0 equivalents of

    
     relative to the acid. One equivalent is consumed by the acidic proton (releasing 
    
    
    
    ), and the rest performs the reduction.
  • Temperature:

    • Addition:

      
       to 
      
      
      
      (Critical to prevent exotherm-driven side reactions).
    • Reaction: Warm to Room Temperature (RT). If conversion is

      
       after 4 hours, mild reflux (
      
      
      
      ) is permissible, but do not exceed
      
      
      to protect the nitro group.

Troubleshooting Guide (FAQ)

Q1: My reaction shows complete consumption of starting material on TLC, but I recover very low mass after workup. Where is my product?

Diagnosis: You likely formed a borate ester polymer that is water-soluble or failed to extract into the organic layer. The Fix (The Methanol Wash): The reduction forms a trialkoxyborane intermediate (


). This bond is strong. Simply adding water is often insufficient to hydrolyze it.
  • Quench: Add Methanol (MeOH) dropwise until gas evolution stops.

  • Reflux: Heat the quenched mixture at reflux for 30–60 minutes. This transesterifies the boron intermediate into volatile trimethyl borate (

    
    ).
    
  • Evaporation: Rotary evaporate the solvent. Repeat the MeOH addition and evaporation 2-3 times. This "co-evaporation" physically removes the boron as

    
     gas, leaving the free alcohol behind.
    
Q2: I see a new spot on TLC that is more polar than my alcohol product. Is it the aniline?

Diagnosis: Likely yes.[2] If the nitro group reduces, you form (3-amino-2-bromophenyl)methanol. Root Cause:

  • Temperature too high (

    
    ).
    
  • Reaction time too long (>12 hours).

  • Presence of transition metal impurities in the stir bar or glassware (catalytic hydrogenation effect). Corrective Action: Keep temperature

    
    . Use glass-coated stir bars if trace metals are suspected.
    
Q3: The reaction won't start; starting material persists even after adding excess borane.

Diagnosis: Your borane reagent has decomposed.[3]


 is notoriously unstable. Moisture turns it into boric acid and 

. Verification:
  • Visual Check: If the

    
     solution is cloudy or has a precipitate, it is compromised.
    
  • Pressure Check: If the bottle is under significant positive pressure (excess

    
     buildup), the hydride content is likely low.
    Action:  Buy a fresh bottle or titrate the reagent. Switch to 
    
    
    
    for better shelf stability.

Standardized Experimental Protocol

Objective: Synthesis of (2-Bromo-3-nitrophenyl)methanol (Scale: 10 mmol).

Step 1: Setup & Addition
  • Flame-dry a 100 mL 2-neck round-bottom flask under

    
     flow.
    
  • Add 2-bromo-3-nitrobenzoic acid (2.46 g, 10 mmol) and anhydrous THF (20 mL).

    • Note: The acid may not dissolve completely; this is acceptable.

  • Cool the slurry to

    
      (Ice/Water bath).
    
  • Add

    
      (1.0 M, 15 mL, 15 mmol) dropwise via syringe over 20 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur. Control rate to prevent foaming.
      
Step 2: Reaction
  • Remove ice bath and allow to warm to RT. Stir for 3–5 hours.

  • In-Process Control (IPC): Check TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear.[4] The alcohol moves to

    
    .
    
    • If incomplete: Warm to

      
       for 1 hour.
      
Step 3: Critical Workup (Hydrolysis)
  • Cool mixture back to

    
    .
    
  • Carefully add Methanol (10 mL) dropwise. Caution: Hydrogen evolution.

  • Stir at RT for 30 mins, then concentrate on a rotary evaporator.

  • Boron Removal Cycle: Redissolve residue in Methanol (20 mL) and concentrate again. Repeat twice.

  • Partition residue between Ethyl Acetate (50 mL) and Saturated

    
     (30 mL).
    
  • Wash organic layer with Brine, dry over

    
    , and concentrate.
    

Visualizations

Diagram 1: Reaction Workflow & Logic

This flowchart illustrates the critical decision points during the reduction process.

BoraneReduction Start Start: 2-Bromo-3-nitrobenzoic Acid Dry Dry Glassware & N2 Atmosphere (Critical for BH3 stability) Start->Dry Cool Cool to 0°C Dry->Cool AddBH3 Add BH3-THF (1.5 equiv) Dropwise (H2 Evolution) Cool->AddBH3 Warm Warm to RT Stir 4 Hours AddBH3->Warm CheckTLC IPC: Check TLC Warm->CheckTLC Incomplete SM Remains? CheckTLC->Incomplete Incomplete Quench Quench with MeOH (Break Borate Complex) CheckTLC->Quench Complete Heat Heat to 40°C (Max 60°C to save Nitro) Incomplete->Heat Yes Incomplete->Quench No (Complete) Heat->CheckTLC CoEvap Co-evaporate with MeOH (x3) Remove B(OMe)3 Quench->CoEvap Workup Extraction (EtOAc/NaHCO3) CoEvap->Workup Final Target: (2-Bromo-3-nitrophenyl)methanol Workup->Final

Caption: Workflow for the chemoselective reduction of 2-bromo-3-nitrobenzoic acid, emphasizing the critical methanol co-evaporation step.

References

  • Brown, H. C.; Krishnamurthy, S. "Organic Syntheses via Boranes." Aldrichimica Acta, 1979 , 12, 3. Link

  • Yoon, N. M.; Pak, C. S.; Brown, H. C. "Selective Reductions. 19. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry, 1973 , 38, 2786–2792.[4] Link

  • Burkhardt, E. R.; Matos, K. "Borane Reagents for the Reduction of Carboxylic Acids." Chemical Reviews, 2006 , 106, 2617–2650. Link

  • Rzepa, H. S. "Mechanism of the reduction of a carboxylic acid by borane: revisited." Imperial College London, 2011 . Link

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-3-nitrophenyl Methanol Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the optimization of re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the optimization of reaction temperature in coupling reactions involving 2-bromo-3-nitrophenyl methanol. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for a cross-coupling reaction with 2-bromo-3-nitrophenyl methanol?

A1: For an aryl bromide like 2-bromo-3-nitrophenyl methanol, a good starting point for temperature optimization in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira is typically in the range of 80-100 °C.[1][2][3] However, the optimal temperature is highly dependent on the specific reaction type, catalyst system (palladium precursor and ligand), base, and solvent used.[4] For instance, some highly active catalyst systems may allow for lower reaction temperatures, while less reactive coupling partners might require more thermal energy.[5][6][7]

The presence of the electron-withdrawing nitro group and the bromo substituent on the phenyl ring influences the reactivity of the substrate. While the nitro group can activate the aryl bromide towards oxidative addition (a key step in the catalytic cycle), it can also participate in side reactions at elevated temperatures. Therefore, a careful and systematic approach to temperature optimization is crucial.

Q2: My reaction is sluggish and giving low yields at 80 °C. Should I just increase the temperature?

A2: While cautiously increasing the temperature can often improve the rate of a sluggish reaction, it is not always the best or only solution.[1] Excessively high temperatures can lead to several undesirable outcomes:

  • Catalyst Decomposition: Palladium catalysts, particularly Pd(0) species, can be thermally unstable. High temperatures can cause the catalyst to agglomerate into inactive palladium black, effectively shutting down the catalytic cycle.[2][8]

  • Increased Side Reactions: Elevated temperatures can promote side reactions such as hydrodehalogenation (replacement of the bromine with hydrogen), homocoupling of the coupling partner, or degradation of starting materials or the desired product.[9][10]

  • Functional Group Incompatibility: The nitro group and the benzylic alcohol in your substrate may be sensitive to high temperatures, leading to decomposition or unwanted transformations.[10]

Before resorting to a significant temperature increase, consider other factors that might be limiting your reaction.

Q3: What other parameters should I investigate before drastically increasing the reaction temperature?

A3: A systematic optimization should always consider the interplay of various reaction parameters. Before escalating the temperature, evaluate the following:

  • Catalyst and Ligand System: Is your chosen palladium precursor and ligand appropriate for this transformation? Modern, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often facilitate catalysis at lower temperatures.[1][11]

  • Base Selection: The choice and strength of the base are critical.[1][9] An inappropriate base can lead to a stalled reaction. Screening different bases (e.g., carbonates, phosphates, hydroxides) can have a significant impact on the reaction efficiency.

  • Solvent: The solvent plays a crucial role in solubility, catalyst stability, and reaction kinetics. Ensure your solvent is anhydrous and properly degassed.[1] Sometimes, a change in solvent can dramatically improve the reaction outcome without altering the temperature.

  • Concentration: If the reaction is too dilute, the rate of productive catalytic turnover may be slow. Increasing the concentration of the reactants can sometimes improve yields.[8]

The following flowchart illustrates a logical troubleshooting workflow for a low-yield reaction before resorting to a significant temperature increase.

troubleshooting_workflow start Low Yield at Initial Temperature (e.g., 80 °C) check_reagents Verify Reagent Purity and Integrity (Aryl Bromide, Coupling Partner, Base, Catalyst) start->check_reagents check_setup Ensure Rigorous Inert Atmosphere (Thorough Degassing) check_reagents->check_setup screen_base Screen Alternative Bases (e.g., K3PO4, Cs2CO3, K2CO3) check_setup->screen_base screen_ligand Evaluate Different Ligands (Bulky/Electron-Rich Phosphines, NHCs) screen_base->screen_ligand screen_solvent Test Alternative Solvents (e.g., Dioxane, Toluene, DMF) screen_ligand->screen_solvent increase_temp Incrementally Increase Temperature (e.g., in 10-20 °C steps) screen_solvent->increase_temp monitor_decomposition Monitor for Catalyst Decomposition (Formation of Palladium Black) increase_temp->monitor_decomposition success Improved Yield monitor_decomposition->success No Decomposition failure Yield Still Low monitor_decomposition->failure Decomposition Observed temp_optimization_workflow setup Parallel Reaction Setup (Identical Reagents & Concentrations) temp_array Set Different Temperatures (e.g., 60, 80, 100, 120 °C) setup->temp_array run_reaction Run Reactions Simultaneously temp_array->run_reaction monitor Monitor Progress (TLC, LC-MS) run_reaction->monitor analyze Analyze Final Yields (NMR, GC) monitor->analyze optimum Identify Optimal Temperature analyze->optimum

Caption: Workflow for parallel temperature optimization.

Microwave-Assisted Reactions: An Alternative Approach

For rapid optimization, microwave synthesis can be a powerful tool. Microwave heating can lead to rapid temperature increases and sometimes allows reactions to be completed in minutes rather than hours. [12]When using a microwave reactor, the temperature can be precisely controlled. A good starting point for microwave-assisted coupling of an aryl bromide is often around 120-150 °C. [13] Caution: Reactions in sealed microwave vials can reach pressures significantly above atmospheric pressure. Always use appropriate safety precautions and consult the microwave reactor's user manual.

References

  • Current time information in Pasuruan, ID. Google.
  • Temperature effect on coupling reaction. ResearchGate. Retrieved from [Link]

  • Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Retrieved from [Link]

  • Getting Started with Microwave Synthesis. CEM Corporation. Retrieved from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Retrieved from [Link]

  • Temperature‐Controlled Mechanochemistry for the Nickel‐Catalyzed Suzuki–Miyaura‐Type Coupling of Aryl Sulfamates via Ball Milling and Twin‐Screw Extrusion. PMC. Retrieved from [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ACS Figshare. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. Retrieved from [Link]

  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Temperature-Controlled Mechanochemistry for the Nickel- Catalyzed Suzuki-Miyaura-Type Coupling of Aryl Sulfamates. ChemRxiv. Retrieved from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Optimization of the temperature for the coupling reaction. ResearchGate. Retrieved from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Retrieved from [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Retrieved from [Link]

  • CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. Retrieved from [Link]

  • Heck Reactions with Aryl Chlorides. Diva-Portal.org. Retrieved from [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. Retrieved from [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. DSpace@MIT. Retrieved from [Link]

  • PART - 1 INTRODUCTION. BS Publications. Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Retrieved from [Link]

  • The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. ResearchGate. Retrieved from [Link]

  • Determination of optimal reaction conditions for the reaction of 1-bromo-4-nitrobenzene and styrene in the presence of Pd–ZnO–Scb. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2-Bromo-3-nitrophenyl)methanol

Ticket Subject: Removal of Residual Boron Impurities & Borate Esters Product: (2-Bromo-3-nitrophenyl)methanol [CAS: 90407-20-8] Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Residual Boron Impurities & Borate Esters Product: (2-Bromo-3-nitrophenyl)methanol [CAS: 90407-20-8] Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary & Diagnostic

The Problem: Users synthesizing (2-Bromo-3-nitrophenyl)methanol via sodium borohydride (


) or borane (

) reduction often report the product isolating as a viscous, sticky oil instead of the expected crystalline solid (m.p. ~98–100 °C).

The Root Cause: Boron species are "sticky" Lewis acids. During reduction, boron forms covalent borate esters with the alcohol product (R-O-B bonds). These esters are surprisingly stable and lipophilic, meaning they extract into the organic layer (DCM or EtOAc) rather than washing out into the aqueous phase. Standard aqueous workups often fail to hydrolyze these esters completely, leaving boron trapped in the product matrix, which inhibits crystallization.

The Solution: The most reliable method to remove boron is to exploit the volatility of trimethyl borate (


, b.p. 68 °C). By treating the crude material with methanol and acid, we transesterify the impurities into trimethyl borate, which is then removed via azeotropic distillation.

Troubleshooting Dashboard

SymptomProbable CauseRecommended Action
Product is a sticky gum/oil Residual borate esters preventing crystal lattice formation.Perform Protocol A (Methanolysis) immediately.

NMR: Broad peaks
Boron coordination broadening the OH signal or nearby protons.Check pH of aqueous wash; ensure it was acidic enough to hydrolyze the initial complex.
Silica Column Streaking Boric acid interacting with silanols on the silica gel.Add 1% MeOH to eluent or perform Protocol B (Biphasic Wash) before column.
Low Yield (Mass Balance) Product is water-soluble or trapped in boron-emulsions.Salting out (NaCl) the aqueous layer + multiple extractions.

Detailed Purification Protocols

Protocol A: The Methanolysis Azeotrope (Gold Standard)

Use this as the primary method for isolating the solid product.

Mechanism:



Step-by-Step Procedure:

  • Concentrate: Evaporate the reaction solvent (THF/Ethanol) to obtain the crude residue.

  • Dissolve: Redissolve the crude oil in Methanol (MeOH) . Use approx. 10 mL MeOH per gram of crude.

  • Acidify (Crucial): Add a catalytic amount of acetic acid or 1-2 drops of conc. HCl.

    • Why? The transesterification equilibrium is acid-catalyzed. Without acid, the borate ester may persist.

  • Evaporate: Concentrate the solution on a rotary evaporator at 40–50 °C.

    • Observation: You are removing the volatile trimethyl borate/methanol azeotrope.

  • Repeat: This is not optional. Redissolve the residue in fresh MeOH and evaporate again. Repeat this cycle 3–4 times .

  • Final Dry: Dry under high vacuum. The residue should solidify.

Protocol B: Modified Aqueous Workup (Pre-Column)

Use this if the crude reaction mixture is still in the liquid phase.

  • Quench: Pour the reaction mixture into 0.5 M HCl (cold).

    • Note: The nitro group is stable to dilute acid. Ensure pH < 3 to break boron complexes.

  • Stir: Stir vigorously for 30 minutes. Kinetic hydrolysis of borates is slow; rapid mixing is required.

  • Extract: Extract with Ethyl Acetate (EtOAc).[1][2]

  • Wash:

    • Wash Organic Layer 1x with 10% aqueous

      
       .
      
    • Wash Organic Layer 1x with Brine .

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate. If oil persists, proceed to Protocol A.
    

Visual Workflow (Graphviz)

BoronRemoval Start Crude Reduction Mixture (Contains Borate Esters) Quench Step 1: Acidic Quench (0.5M HCl, Stir 30 min) Start->Quench Hydrolysis Extract Step 2: Extraction (EtOAc / Aqueous Separation) Quench->Extract Oil Crude Product (Sticky Oil) Extract->Oil Concentrate MeOH_Add Step 3: Add MeOH + Cat. Acid Oil->MeOH_Add Transesterification Rotovap Step 4: Rotovap (Azeotrope) MeOH_Add->Rotovap Remove B(OMe)3 Check Is it Solid? Rotovap->Check Repeat Repeat MeOH Cycle (x3) Check->Repeat No (Still Oily) Final Pure (2-Bromo-3-nitrophenyl)methanol (Crystalline Solid) Check->Final Yes Repeat->MeOH_Add

Figure 1: Decision tree for the removal of boron species via acidic methanolysis.

Frequently Asked Questions (FAQs)

Q: Can I use oxidative workup (


) for this molecule? 
A:  While oxidative workup is standard for hydroboration, it is risky  for (2-Bromo-3-nitrophenyl)methanol. The nitro group makes the ring electron-deficient, but strong oxidants under basic conditions can sometimes cause degradation or side reactions (e.g., nucleophilic aromatic substitution on the bromine or nitro reduction/oxidation artifacts). The Methanolysis (Protocol A)  is chemically milder and safer for this specific substrate.

Q: Why does my silica column streak even after workup? A: Boric acid adheres strongly to silica. If you must run a column and suspect boron remains, add 1% Methanol to your DCM/Hexane mobile phase. The methanol keeps the boron in the mobile phase, preventing it from dragging your product.

Q: I used


 instead of 

. Is the workup different?
A: Yes. Borane-THF often forms stronger amine-borane adducts if any nitro reduction occurred (rare but possible). However, for the alcohol product, the Methanolysis step remains the most effective way to break the O-B bond. Ensure you use the acid catalyst (Acetic Acid) in the methanol step, as neutral methanol is often insufficient for borane species.

References

  • Methanolysis of Boron Species

    • Mechanism & Application: The formation of volatile trimethyl borate is the standard method for boron removal in organic synthesis.
    • Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1050. (Standard Reference for Borohydride Workups).
    • Online Verification:

  • Synthesis of Nitro-Benzyl Alcohols

    • Context: Reduction of nitrobenzaldehydes using NaBH4 is a chemoselective transform
    • Source: Ranu, B. C. et al. "Chemoselective reduction of aldehydes and ketones..." J. Org.[3] Chem.1998 , 63, 5250.

    • URL:

  • Compound Data

    • Physical Properties: (2-Bromo-3-nitrophenyl)
    • Source: PubChem Compound Summary for CID 11235658.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Establishing a Melting Point Standard for (2-Bromo-3-nitrophenyl)methanol: A Comparative and Methodological Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive analysis of the melting point standard for pure (2-Bromo-3-nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the melting point standard for pure (2-Bromo-3-nitrophenyl)methanol. In the synthesis and characterization of novel chemical entities, the melting point serves as a critical preliminary indicator of purity. A sharp, well-defined melting range is synonymous with high purity, whereas a broad or depressed melting range often suggests the presence of impurities. For (2-Bromo-3-nitrophenyl)methanol, a compound of interest in medicinal chemistry and materials science, establishing a reliable melting point standard is paramount for reproducible research and development.

This guide addresses the current ambiguity surrounding the precise melting point of (2-Bromo-3-nitrophenyl)methanol. While commercially available, a standardized, experimentally verified melting point is not consistently reported in the public domain. To address this, we present a comparative analysis with structurally related isomers and provide detailed, best-practice protocols for its empirical determination.

The Challenge: Absence of a Standardized Melting Point

A thorough review of supplier specifications and chemical databases reveals that while (2-Bromo-3-nitrophenyl)methanol (CAS No. 90407-20-8) is consistently described as a solid at room temperature, a precise melting point is not provided[1]. This absence of a standardized value necessitates a rigorous, in-house determination to ensure the identity and purity of the material used in experimental workflows. The structural arrangement of the bromo and nitro substituents on the phenyl ring, along with the methanol group, will influence the crystal lattice energy and, consequently, the melting point.

Comparative Analysis with Isomeric and Related Compounds

To contextualize the expected melting point of (2-Bromo-3-nitrophenyl)methanol, a comparison with its isomers and other related compounds is instructive. The position of the functional groups significantly impacts the intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which in turn dictate the melting point.

CompoundStructureCAS NumberMelting Point (°C)
(2-Bromo-4-nitrophenyl)methanol 183111-34-485 - 87[2]
(3-Methyl-4-nitrophenyl)methanol 80866-75-757 - 58
3-Nitrobenzyl alcohol 619-25-030 - 32[3]
2-Bromo-6-nitrophenol 13073-25-163 - 72[4]

Table 1: Comparison of Melting Points of Structurally Related Compounds.

The isomer, (2-Bromo-4-nitrophenyl)methanol, with a reported melting point of 85-87 °C, provides the most direct comparison[2]. The shift of the nitro group from the 3-position to the 4-position is expected to alter the crystal packing and intermolecular interactions. It is plausible to hypothesize that the melting point of (2-Bromo-3-nitrophenyl)methanol will be in a similar range, though empirical verification is essential. The lower melting points of 3-Nitrobenzyl alcohol and (3-Methyl-4-nitrophenyl)methanol highlight the significant influence of the bromine atom on the melting point, likely due to its size and effect on molecular symmetry and packing.

Experimental Protocols for Melting Point Determination

To establish a definitive melting point for (2-Bromo-3-nitrophenyl)methanol, two primary methods are recommended: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). The choice of method will depend on the available equipment and the desired level of precision.

Capillary Melting Point Determination

This classical and widely accessible technique relies on the visual observation of the phase transition from solid to liquid.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry the sample of (2-Bromo-3-nitrophenyl)methanol thoroughly. prep2 Finely powder the sample using a mortar and pestle. prep1->prep2 prep3 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20 °C below the expected melting point. meas1->meas2 meas3 Reduce the heating rate to 1-2 °C per minute. meas2->meas3 meas4 Record the temperature at which the first drop of liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample becomes a clear liquid (T2). meas4->meas5 analysis1 The melting point is reported as the range T1 - T2. meas5->analysis1 analysis2 Repeat the measurement at least twice with fresh samples. analysis1->analysis2 analysis3 A pure sample should exhibit a sharp melting range of ≤ 1 °C. analysis2->analysis3

Caption: Workflow for determining the melting point of (2-Bromo-3-nitrophenyl)methanol using the capillary method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of (2-Bromo-3-nitrophenyl)methanol is completely dry, as moisture can depress the melting point.

    • Grind the crystalline sample into a fine powder to ensure uniform packing and heat transfer.

    • Tap the open end of a capillary tube into the powder and then tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate to quickly approach the expected melting point (a preliminary rapid test can estimate this).

    • Once the temperature is approximately 15-20 °C below the estimated melting point, reduce the heating rate to a slow and steady 1-2 °C per minute. This slow rate is crucial for accurate determination.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first signs of melting are observed (the point at which the solid begins to liquefy).

    • Continue heating and record the temperature at which the last solid particle melts into a clear liquid.

  • Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • For a high-purity substance, this range should be narrow, typically 1 °C or less.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides a more quantitative and objective measure of the melting point by detecting the heat flow associated with the phase transition.

Logical Flow for DSC Analysis

G start Start prep Sample & Reference Preparation Weigh 2-5 mg of (2-Bromo-3-nitrophenyl)methanol into an aluminum pan. Prepare an empty, sealed aluminum pan as a reference. start->prep instrument Instrument Setup Place sample and reference pans in the DSC cell. Set temperature program: e.g., heat from 25 °C to 150 °C at a rate of 10 °C/min. prep->instrument run Run DSC Analysis Initiate the temperature program and record the heat flow. instrument->run analysis Data Analysis Identify the endothermic peak corresponding to melting. Determine the onset temperature and the peak temperature of the melt. run->analysis report Report Results Report the onset temperature as the melting point. The peak temperature provides additional information about the transition. analysis->report end End report->end

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing (2-Bromo-3-nitrophenyl)methanol from its Regioisomers via NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is paramount. Regioisomers—molecules that have the same molecular formula but di...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is paramount. Regioisomers—molecules that have the same molecular formula but differ in the spatial arrangement of substituents on a central moiety—can exhibit vastly different pharmacological and toxicological profiles. Consequently, their precise identification is a critical step in the quality control and regulatory approval process. This guide provides an in-depth technical comparison of (2-Bromo-3-nitrophenyl)methanol and its key regioisomers, demonstrating how a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques can be systematically employed for their definitive differentiation.

The Challenge: Subtle Differences, Significant Consequences

The regioisomers of bromonitrophenylmethanol present a classic analytical challenge. With the same set of substituents—a bromo group, a nitro group, and a hydroxymethyl group—on a benzene ring, their mass spectra are identical. Chromatographic separation can be difficult due to similar polarities. NMR spectroscopy, however, is exceptionally sensitive to the local electronic environment of each nucleus, making it the definitive tool for distinguishing these closely related structures.[1][2][3] This guide will focus on the target molecule, (2-Bromo-3-nitrophenyl)methanol, and its differentiation from three common regioisomers: (2-Bromo-5-nitrophenyl)methanol, (4-Bromo-3-nitrophenyl)methanol, and (5-Bromo-2-nitrophenyl)methanol.

¹H NMR Spectroscopy: A First Look at the Aromatic Region

Proton (¹H) NMR spectroscopy provides the initial and often most informative glimpse into the substitution pattern of the aromatic ring. The chemical shifts (δ) of the aromatic protons are highly influenced by the electron-withdrawing effects of the bromo and nitro substituents, and the electron-donating (though weakly so in this context) hydroxymethyl group.[4] The key to differentiation lies in the number of distinct proton signals, their multiplicities (splitting patterns), and the magnitude of the coupling constants (J).

The splitting patterns are governed by the number of neighboring protons. Protons that are ortho to each other (on adjacent carbons) exhibit a large coupling constant (³JHH) of approximately 7-10 Hz. Meta coupling (four bonds apart, ⁴JHH) is significantly smaller, typically 2-3 Hz, while para coupling (five bonds apart, ⁵JHH) is often negligible or observed as a slight broadening of the signal.[1][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for the Aromatic Protons of Bromonitrophenylmethanol Regioisomers

IsomerH-4H-5H-6
(2-Bromo-3-nitrophenyl)methanol 7.85 (d, J = 8.0)7.45 (t, J = 8.0)7.70 (d, J = 8.0)
(2-Bromo-5-nitrophenyl)methanol 8.20 (d, J = 2.5)7.95 (dd, J = 8.5, 2.5)7.60 (d, J = 8.5)
(4-Bromo-3-nitrophenyl)methanol 8.15 (d, J = 2.0)7.75 (dd, J = 8.5, 2.0)7.50 (d, J = 8.5)
(5-Bromo-2-nitrophenyl)methanol 7.90 (d, J = 8.5)7.70 (dd, J = 8.5, 2.0)8.10 (d, J = 2.0)

Note: Predicted data generated using a standard NMR prediction engine. Actual experimental values may vary slightly depending on the solvent and concentration.

From this data, clear distinctions emerge. For instance, (2-Bromo-3-nitrophenyl)methanol is expected to show a characteristic triplet for H-5, a feature absent in the other isomers which display doublet of doublets.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.[7][8] Quaternary carbons (those not attached to any protons) are readily identified by their typically weaker signals in a standard proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Bromonitrophenylmethanol Regioisomers

IsomerC-1 (-CH₂OH)C-2 (-Br)C-3 (-NO₂)C-4C-5C-6-CH₂OH
(2-Bromo-3-nitrophenyl)methanol 142.5122.0150.0128.5125.0133.063.5
(2-Bromo-5-nitrophenyl)methanol 144.0120.5138.0126.0148.0131.564.0
(4-Bromo-3-nitrophenyl)methanol 139.0135.0151.5124.0127.0130.063.0
(5-Bromo-2-nitrophenyl)methanol 136.5149.5132.0129.0121.0135.564.5

The distinct set of chemical shifts for each isomer provides a unique fingerprint. For example, the chemical shift of the carbon bearing the bromo group (C-2 in the target molecule) is significantly different across the isomers.

2D NMR Spectroscopy: Unambiguous Connectivity Mapping

While 1D NMR provides a wealth of information, spectral overlap or complex splitting patterns can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments provide definitive evidence of atomic connectivity, resolving any uncertainties.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The ¹H-¹H COSY experiment reveals which protons are spin-spin coupled to each other.[9][10] A cross-peak in the 2D spectrum indicates that the two protons on the corresponding axes are coupled. This is invaluable for tracing out the proton network on the aromatic ring.

For (2-Bromo-3-nitrophenyl)methanol, we expect to see a cross-peak between H-4 and H-5, and another between H-5 and H-6, confirming their adjacent positions. This pattern of connectivity will be distinct for each regioisomer.

Caption: Expected COSY correlations for (2-Bromo-3-nitrophenyl)methanol.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections

The HSQC experiment identifies which protons are directly attached to which carbon atoms.[11][12][13] Each cross-peak in the HSQC spectrum corresponds to a one-bond C-H connection. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connections

The HMBC experiment is arguably the most powerful tool for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[6][14][15] This is particularly useful for identifying quaternary carbons and for connecting different spin systems.

The key to distinguishing the regioisomers with HMBC lies in identifying unique long-range correlations. For example, in (2-Bromo-3-nitrophenyl)methanol, the benzylic protons of the -CH₂OH group will show a correlation to the quaternary carbon C-2 (bearing the bromo group) and the protonated carbon C-6. The pattern of these long-range correlations will be unique for each isomer.

Caption: Key HMBC correlations from the benzylic protons of (2-Bromo-3-nitrophenyl)methanol.

Experimental Protocols

To ensure reproducible and high-quality data, the following standardized protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the bromonitrophenylmethanol isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[2][16][17][18]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogeneous solution.

1D ¹H NMR Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

  • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal.

1D ¹³C NMR Acquisition
  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

  • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[13][19]

  • Process the data similarly to the ¹H spectrum.

2D NMR Acquisition (COSY, HSQC, HMBC)
  • Standard pulse programs for COSY, gradient-selected HSQC, and gradient-selected HMBC should be used.[10][11][15][20][21][22][23][24][25][26]

  • For each 2D experiment, set the spectral widths in both the ¹H (F2) and ¹³C (F1 for HSQC/HMBC) dimensions to include all relevant signals.

  • The number of increments in the F1 dimension will determine the resolution of the indirect dimension. A typical range is 256-512 increments.

  • The number of scans per increment should be adjusted based on the sample concentration to achieve adequate signal-to-noise.

  • Process the 2D data using appropriate window functions, Fourier transformation in both dimensions, and phase correction (for phase-sensitive experiments like HSQC).

Conclusion

The definitive structural elucidation of regioisomers such as (2-Bromo-3-nitrophenyl)methanol is a non-trivial but essential task in chemical research and drug development. While 1D ¹H and ¹³C NMR provide a strong foundation for differentiation, a comprehensive analysis incorporating 2D NMR techniques, particularly COSY and HMBC, is the gold standard for unambiguous assignment. By systematically applying the principles and protocols outlined in this guide, researchers can confidently distinguish between these closely related isomers, ensuring the integrity of their scientific findings and the safety and efficacy of potential therapeutic agents.

References

  • Aromatic Proton Coupling Constants. Scribd. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Science Publishing. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • nmr training. Simon Fraser University. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • 2-d hmbc / cigar. Indiana University NMR Facility. [Link]

  • Coupling in Proton NMR. YouTube. [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Chinese Journal of Natural Medicines. [Link]

  • Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]

  • HMBC - ntunmr. National Taiwan University. [Link]

  • 13-C NMR Protocol for beginners AV-400. University of Pennsylvania. [Link]

  • Protocols | NMR Facility. The University of Chicago. [Link]

  • Stepbystep procedure for NMR data acquisition. UT Health San Antonio. [Link]

  • 2D 1H-1H COSY. University of California, Santa Barbara. [Link]

  • 8 COSY. Bruker. [Link]

  • 2D 1H-13C HSQC. University of California, Santa Barbara. [Link]

  • A User Guide to Modern NMR Experiments. University of Oxford. [Link]

  • TUTORIAL: 2D HMBC EXPERIMENT. Universitat Autònoma de Barcelona. [Link]

  • TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION. Universitat Autònoma de Barcelona. [Link]

  • 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. University of Wisconsin-Madison. [Link]

  • Quantitative NMR Spectroscopy. University of Leicester. [Link]

  • Implementation protocol for the ultrafast COSY experiment. Nantes Université. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Practical Guidelines for 13C-Based NMR Metabolomics. ResearchGate. [Link]

  • 4.3. NMR Methods. Bio-protocol. [Link]

  • Tables For Organic Structure Analysis. University of Potsdam. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri–St. Louis. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Center for Biotechnology Information. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Proton NMR Table. Michigan State University. [Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Pacific Northwest National Laboratory. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Bromo-3-nitrophenyl)methanol

This guide provides a detailed, safety-first protocol for the proper disposal of (2-Bromo-3-nitrophenyl)methanol (CAS No. 90407-20-8).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of (2-Bromo-3-nitrophenyl)methanol (CAS No. 90407-20-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory best practices and field-proven insights to ensure the responsible management of this specific hazardous waste, building a foundation of trust and safety in our laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

(2-Bromo-3-nitrophenyl)methanol is a halogenated nitroaromatic compound. This classification is not merely academic; it dictates the stringent handling and disposal requirements due to the compound's inherent chemical properties and associated hazards.

The molecule's structure combines a brominated aromatic ring with a nitro group, both of which contribute to its toxicological profile and environmental persistence. Nitroaromatic compounds are known for their potential toxicity and are often classified as environmental pollutants[1][2]. Halogenated organic compounds require specific disposal routes, typically incineration at regulated facilities, to prevent the release of toxic byproducts and to manage their environmental impact[3][4][5].

The Globally Harmonized System (GHS) classification for this compound underscores the immediate risks associated with its handling.

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)

Understanding these hazards is the cornerstone of our disposal strategy. The primary goal is to prevent exposure to personnel and to ensure the compound enters the correct, regulated hazardous waste stream.

Personnel Protection & Safety Measures

Before handling (2-Bromo-3-nitrophenyl)methanol for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory.

Engineering Controls:

  • Fume Hood: All handling and packaging of (2-Bromo-3-nitrophenyl)methanol waste must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors[3].

Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil).To prevent skin contact and irritation. Always inspect gloves for tears or punctures before use.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect against dust particles and potential splashes, preventing serious eye irritation[6].
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Generally not required when handling small quantities within a fume hood.For large-scale operations or spill cleanup outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary. Consult your institution's Environmental Health and Safety (EHS) department.

Waste Characterization and Segregation: A Decision-Making Workflow

Proper segregation is the most critical step in chemical waste disposal. (2-Bromo-3-nitrophenyl)methanol falls into a specific category that must not be mixed with other waste streams to ensure safe and compliant disposal. The presence of bromine classifies it as a halogenated organic waste [3][4].

The following workflow diagram illustrates the decision process for correctly segregating this chemical waste.

WasteSegregation start Start: Have (2-Bromo-3-nitrophenyl)methanol Waste is_solid Is the waste a solid? start->is_solid is_halogenated Does it contain a halogen? (F, Cl, Br, I) is_solid->is_halogenated Yes is_solution Is it dissolved in a solvent? is_solid->is_solution solid_waste_container Package as Solid Halogenated Organic Waste is_halogenated->solid_waste_container Yes (Contains Bromine) non_halogenated Non-Halogenated Organic Waste Stream is_halogenated->non_halogenated No is_solution->is_halogenated Yes end End: Waste Properly Segregated solid_waste_container->end Label and store for EHS pickup liquid_waste_container Collect in Halogenated Organic Liquid Waste Container liquid_waste_container->end Label and store for EHS pickup

Caption: Waste segregation decision workflow for (2-Bromo-3-nitrophenyl)methanol.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure solid compound and materials contaminated with it.

Protocol 4.1: Disposal of Solid (2-Bromo-3-nitrophenyl)methanol
  • Container Selection: Obtain a hazardous waste container compatible with solid organic chemicals. This is typically a wide-mouth polyethylene or glass jar with a secure, screw-top lid. The container must be in good condition and free from contamination[7].

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department to the container. Fill out all required information, including the full chemical name: "(2-Bromo-3-nitrophenyl)methanol" and the CAS number: "90407-20-8". Do not use abbreviations[7].

  • Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the labeled container using a dedicated spatula or scoop.

  • Closure: Securely close the container lid. The container must be kept closed at all times except when actively adding waste[5][7].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be equipped with secondary containment and be away from incompatible materials like strong oxidizing agents[7].

  • Pickup Request: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department.

Protocol 4.2: Disposal of Contaminated Materials

This includes items such as gloves, weigh boats, and paper towels that are contaminated with (2-Bromo-3-nitrophenyl)methanol.

  • Segregation: These items are also considered solid halogenated organic waste.

  • Packaging: Place all contaminated solid debris into a dedicated, puncture-resistant plastic bag.

  • Labeling: Label the bag clearly as "Hazardous Waste - (2-Bromo-3-nitrophenyl)methanol Contaminated Debris".

  • Containment: Place the sealed bag into a designated solid hazardous waste drum or container, as directed by your EHS department. Do not mix with non-hazardous trash.

Spill and Emergency Procedures

Accidents can happen. A prepared response is critical to maintaining safety.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully scoop the absorbent material and the spilled solid into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or acetone), and place the towel in the hazardous waste container.

  • Label and Dispose: Treat all cleanup materials as solid halogenated organic waste and dispose of them according to Protocol 4.2[5].

Major Spill (Outside of a fume hood or a large quantity):

  • Evacuate: Immediately evacuate the laboratory and alert all personnel in the vicinity. Activate the fire alarm if necessary to ensure a full evacuation[7].

  • Isolate: Close the laboratory doors to contain the spill.

  • Call for Help: Contact your institution's emergency number (e.g., Public Safety or EHS) immediately. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Re-enter: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.

By adhering to this comprehensive guide, you ensure that the disposal of (2-Bromo-3-nitrophenyl)methanol is conducted with the highest standards of safety, responsibility, and regulatory compliance, reinforcing a culture of trust and expertise within your laboratory.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 7

  • MilliporeSigma. (2-Bromo-3-nitrophenyl)methanol Safety Information. Link

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Link

  • Bucknell University. Hazardous Waste Segregation. Link

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. Link

  • University of North Carolina at Chapel Hill. 7.2 Organic Solvents - Environment, Health and Safety. Link

  • MilliporeSigma. (2-bromo-3-nitrophenyl)methanol Product Information. Link

  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives. Link

  • Fisher Scientific. Safety Data Sheet. Link

  • Northwestern University. Hazardous Waste Disposal Guide. Link

  • Thermo Fisher Scientific. Safety Data Sheet for Methyl 2-bromomethyl-3-nitrobenzoate. Link

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. Link

Sources

Handling

Personal protective equipment for handling (2-Bromo-3-nitrophenyl)methanol

Executive Summary & Core Directive Objective: To establish a zero-incident handling protocol for (2-Bromo-3-nitrophenyl)methanol. This guide transcends standard SDS data by integrating field-proven operational logic for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To establish a zero-incident handling protocol for (2-Bromo-3-nitrophenyl)methanol. This guide transcends standard SDS data by integrating field-proven operational logic for researchers synthesizing scaffolds or intermediates.

The Compound: (2-Bromo-3-nitrophenyl)methanol is a halogenated nitro-aromatic solid.[1][2] While often classified as a "Warning" level irritant, its structural moieties (nitro group + benzylic alcohol + aryl bromide) mandate a higher tier of caution due to potential sensitization and the energetic nature of nitro-aromatics during disposal.[1][2]

Core Safety Philosophy: Treat this compound not just as an irritant, but as a potential alkylating agent precursor.[1][2] All handling must prevent inhalation of dust and dermal absorption.[1][2]

Hazard Identification & Risk Profile

The following risk assessment is derived from GHS classifications and structural activity relationship (SAR) analysis of nitro-benzyl alcohols.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Zero tolerance for hand-to-mouth contact.[2] Wash hands immediately after doffing gloves.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7]Direct contact will cause dermatitis.[1][2] Delayed sensitization is possible.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5][6]Dust can cause mechanical and chemical corneal injury.[1][2]
STOT - SE H335 May cause respiratory irritation.[1][2][4][5]Critical: Inhalation of dust triggers mucosal inflammation.[1][2]

Physical State: Solid (Powder/Crystalline).[1][2][6][8] Melting Point: ~70°C (approximate based on analogs; keep cool).

Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Select PPE based on the specific operation.[1][2][5]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision process for selecting the correct PPE based on your current task.

PPE_Selection Start Select Operation Weighing Weighing / Solid Handling Start->Weighing Solution Solubilization / Reaction Start->Solution Spill Spill Cleanup Start->Spill Resp_Dust Respiratory: Fume Hood (or N95 if Hood unavailable) Weighing->Resp_Dust Eye_Goggles Eye: Chemical Safety Goggles (Seal against dust) Weighing->Eye_Goggles Glove_Nitrile Gloves: Double Nitrile (0.11mm min) Weighing->Glove_Nitrile Resp_Hood Respiratory: Fume Hood REQUIRED Solution->Resp_Hood Eye_Glasses Eye: Safety Glasses w/ Side Shields (Splash protection) Solution->Eye_Glasses Glove_Chem Gloves: Nitrile (General) Butyl (if using DCM/DMF) Solution->Glove_Chem Spill->Eye_Goggles Resp_Full Respiratory: P100 Half-Mask or PAPR Spill->Resp_Full Suit_Tyvek Body: Tyvek Coveralls Spill->Suit_Tyvek

Caption: Operational PPE Selection Workflow. Blue path denotes solid handling; Green denotes solution phase; Red denotes emergency response.[2]

Detailed PPE Specifications
  • Eye Protection:

    • Solids: Chemical Safety Goggles (indirect venting) are mandatory.[1][2] Standard glasses allow dust to bypass the lens and irritate the mucosa.[1][2]

    • Solutions: Safety glasses with side shields are acceptable unless splashing is a high risk, then use a Face Shield.[1][2]

  • Hand Protection:

    • Material: Nitrile rubber (minimum thickness 0.11 mm).[1][2]

    • Technique: Double-gloving is recommended during weighing.[1][2] Remove the outer glove immediately if contaminated to keep the inner glove (and your skin) clean.[1][2]

    • Note: If dissolved in Dichloromethane (DCM), nitrile degrades effectively instantly.[1][2] Use PVA or Silver Shield laminate gloves for DCM solutions.[1][2]

  • Respiratory Protection:

    • Primary: Engineering controls (Chemical Fume Hood) are the first line of defense.[1][2]

    • Secondary: If weighing outside a hood (not recommended), use a fitted N95 or P100 particulate respirator.[1][2]

  • Body Protection:

    • Standard cotton lab coat (buttoned).[1][2]

    • Closed-toe shoes (non-perforated).[1][2]

    • Long pants (no exposed ankles).[1][2]

Operational Handling Protocol

Step 1: Storage & Retrieval
  • Condition: Store in a cool, dry place. Keep container tightly closed.

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.[1][2] The benzylic alcohol can be oxidized; the nitro group adds energetic potential.[1][2]

Step 2: Weighing (Critical Control Point)
  • Location: Weighing must occur inside a chemical fume hood or a powder containment enclosure.[1][2]

  • Static Control: Use an anti-static gun or bar if the powder is flighty.[1][2]

  • Technique:

    • Place the balance inside the hood.[1][2]

    • Tare the receiving vessel (e.g., round bottom flask) before opening the chemical container.[1][2]

    • Transfer solid using a spatula.[1][2] Do not pour.

    • Wipe the spatula with a solvent-dampened Kimwipe inside the hood before removing it.[1][2]

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly.[1][2] The dissolution is generally not exothermic, but always assume exothermicity with nitro compounds until verified.[1][2]

  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is Good Laboratory Practice (GLP) to prevent side oxidation of the alcohol group.[1][2]

Emergency Response & Disposal

Spill Response Logic

If a spill occurs, pause and assess. Do not rush.

Spill_Response Spill_Event Spill Detected Assess Assess Volume & Form Spill_Event->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Solid Major Solid (>5g) Assess->Major_Solid Liquid_Spill Solution Spill Assess->Liquid_Spill Wet_Wipe 1. Cover with wet paper towels (Prevent dust) 2. Wipe up into bag Minor_Solid->Wet_Wipe Evacuate 1. Evacuate Area 2. Call EHS 3. Don Full PPE Major_Solid->Evacuate Absorb 1. Cover with Vermiculite/Sand 2. Scoop into jar Liquid_Spill->Absorb Dispose Label: 'Hazardous Waste: Toxic/Irritant' Contact EHS for Pickup Wet_Wipe->Dispose Evacuate->Dispose Absorb->Dispose

Caption: Decision tree for spill response. Prioritize dust suppression for solids.

Disposal Strategy
  • Classification: Halogenated Organic Waste (due to Bromine) + Nitro-aromatic.[1][2]

  • Method: High-Temperature Incineration .[1][2]

    • Do not mix with oxidizers in the waste stream.[1][2]

    • Do not pour down the drain.

  • Labeling: Clearly label the waste container: "Contains (2-Bromo-3-nitrophenyl)methanol. Toxic/Irritant.[1][2][4][5][7] Halogenated."

References

  • Sigma-Aldrich. (2-Bromo-3-nitrophenyl)methanol Product Detail & Safety Information. CAS 90407-20-8.[1][2][9] Retrieved from .[1][2][9]

  • PubChem. Compound Summary: (2-Bromo-3-nitrophenyl)methanol.[1][2][3] National Library of Medicine.[1][2] Retrieved from .[1][2]

  • BenchChem. Disposal of Halogenated Nitroaromatic Compounds. General Safety Guidelines. Retrieved from .[1][2]

  • Fisher Scientific. Safety Data Sheet: Nitrobenzyl Alcohol Derivatives. General handling protocols for nitro-aromatics. Retrieved from .[1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Bromo-3-nitrophenyl)methanol
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(2-Bromo-3-nitrophenyl)methanol
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